Cefcapene Pivoxil Hydrochloride Hydrate
Description
structure given in first source; an oral cephem antibiotic and prodrug of S-1006
Structure
2D Structure
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2/b12-6-;;/t14-,18-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIJPQYUCFVAL-XRLCNELCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147816-24-8 | |
| Record name | S 1108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16A6AYI9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cefcapene Pivoxil Hydrochloride Hydrate mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Cefcapene Pivoxil Hydrochloride Hydrate
Introduction
This compound is an orally administered, third-generation cephalosporin antibiotic.[1][2] It is a prodrug, meaning it is administered in an inactive form and converted to its active metabolite within the body.[1][2][3] The active form, Cefcapene, exhibits a broad spectrum of bactericidal activity against a variety of Gram-positive and Gram-negative pathogens.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a process critical for bacterial survival and replication. This document provides a detailed technical overview of the pharmacokinetics, core molecular mechanism, quantitative pharmacological data, and key experimental methodologies used to characterize this compound.
Pharmacokinetics: The Prodrug Activation Pathway
This compound is not inherently antibacterial. Its clinical efficacy is dependent on its in vivo conversion to the active compound, Cefcapene.
Following oral administration, the compound is absorbed through the intestinal tract. During this absorption process, it is rapidly hydrolyzed by esterase enzymes present in the intestinal wall.[3] This enzymatic action cleaves the pivaloyloxymethyl ester group from the prodrug molecule, releasing the active Cefcapene into the bloodstream.[3] This prodrug strategy enhances the oral bioavailability of the Cefcapene molecule.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal effect of Cefcapene is achieved by disrupting the integrity of the bacterial cell wall. This process is mediated by its interaction with essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).
-
Targeting PBPs: PBPs are transpeptidases located on the inner membrane of the bacterial cell wall that catalyze the final steps of peptidoglycan synthesis.[4] Peptidoglycan provides structural rigidity to the cell wall.
-
Inhibition of Transpeptidation: Cefcapene, mimicking the D-Ala-D-Ala moiety of the peptidoglycan precursor, binds to the active site of PBPs. This binding leads to the acylation of a catalytic serine residue within the PBP active site, forming a stable, covalent bond.
-
Cell Wall Disruption: This irreversible inactivation of PBPs prevents the cross-linking of peptidoglycan strands.[4] The resulting cell wall is structurally weak and unable to withstand the internal osmotic pressure of the cell.
-
Bacterial Lysis: The compromised cell wall integrity leads to cell lysis and bacterial death.[4]
Cefcapene has demonstrated a high affinity for PBP 1, 2, and 3 in Staphylococcus aureus and for PBP3 in Escherichia coli.[3]
Quantitative Pharmacological Data
The efficacy of Cefcapene is quantified by its affinity for target PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.
PBP Binding Affinity
The affinity of a β-lactam antibiotic for specific PBPs is a key determinant of its antibacterial activity. This is often measured as the dissociation constant (Kd) or the 50% inhibitory concentration (IC₅₀). Lower values indicate higher affinity.
| Target Protein | Organism | Measurement | Value (µM) | Reference |
| PBP1A | Streptococcus pneumoniae | Kd | > Cefditoren (0.005) | [5] |
| PBP2X | Streptococcus pneumoniae | Kd | < Cefditoren (9.70) | [5] |
| PBP 1, 2, 3 | Staphylococcus aureus | Affinity | High | [3] |
| PBP3 | Escherichia coli | Affinity | High | [3] |
Note: A 2024 study compared Cefcapene's affinity for S. pneumoniae PBPs to other cephalosporins, noting its Kd was higher than Cefditoren for PBP1A but lower (indicating stronger affinity) for PBP2X.[5]
Antibacterial Spectrum (Minimum Inhibitory Concentration)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Organism | Strain Type | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | Penicillin-susceptible | 0.004 - 0.25 | [1] |
| Staphylococcus aureus | Methicillin-susceptible (MSSA) | MIC₈₀: 3.13 | [3] |
| Haemophilus influenzae | Ampicillin-resistant | MIC₈₀: 0.05 | [3] |
Key Experimental Protocols
Standardized methodologies are crucial for determining the quantitative pharmacological data presented above.
Protocol: Determination of MIC by Broth Microdilution (CLSI Guidelines)
This protocol determines the minimum concentration of Cefcapene required to inhibit bacterial growth, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution:
-
Prepare a stock solution of Cefcapene in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the Cefcapene stock solution in Mueller-Hinton Broth across the rows of a 96-well microtiter plate to achieve the desired final concentration range.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Endpoint Determination:
-
Visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of Cefcapene at which there is no visible growth (i.e., the first clear well).
-
Protocol: PBP Binding Affinity (IC₅₀) by Competitive Assay
This method quantifies the affinity of Cefcapene for PBPs by measuring its ability to compete with a fluorescently labeled β-lactam (e.g., Bocillin-FL) for binding to PBPs.[8][9][10]
-
Membrane Preparation (PBP Source):
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Lyse the cells using mechanical means (e.g., sonication or French press) in a suitable buffer.
-
Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a storage buffer.
-
-
Competitive Binding Reaction:
-
In a series of microcentrifuge tubes, add a fixed amount of the prepared membrane protein.
-
Add increasing concentrations of the unlabeled competitor, Cefcapene, to the tubes and incubate for a set period (e.g., 30 minutes at 37°C) to allow for binding to the PBPs.
-
Add a fixed, non-saturating concentration of Bocillin-FL to each tube. Incubate for another set period (e.g., 15 minutes) to allow the fluorescent probe to bind to any PBPs not occupied by Cefcapene.
-
-
Analysis by SDS-PAGE:
-
Stop the reaction by adding a sample loading buffer.
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent band for each PBP will decrease as the concentration of the competing Cefcapene increases.
-
-
IC₅₀ Determination:
-
Quantify the fluorescence intensity of each PBP band using densitometry software.
-
Plot the fluorescence intensity against the logarithm of the Cefcapene concentration.
-
The IC₅₀ is the concentration of Cefcapene that reduces the fluorescence intensity by 50% compared to the control (no Cefcapene).
-
References
- 1. toku-e.com [toku-e.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Page loading... [guidechem.com]
- 4. Affinity of ceftobiprole for penicillin-binding protein 2b in Streptococcus pneumoniae strains with various susceptibilities to penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Cefcapene Pivoxil Hydrochloride Hydrate: A Technical Whitepaper on its Prodrug Nature and Therapeutic Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefcapene Pivoxil Hydrochloride Hydrate is a third-generation oral cephalosporin that functions as a prodrug to enhance oral bioavailability. This technical guide provides an in-depth analysis of its mechanism of action, from its hydrolysis into the active metabolite, Cefcapene, to its antibacterial effects at the molecular level. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of critical pathways are presented to support further research and development in the field of antibacterial therapeutics.
Introduction
This compound is an ester prodrug of the potent third-generation cephalosporin, Cefcapene.[1][2] The pivoxil ester moiety significantly improves the oral absorption of the parent compound. Following oral administration, the prodrug is efficiently hydrolyzed by intestinal esterases to release the active drug, Cefcapene, into systemic circulation.[3] Cefcapene exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens, making it a valuable therapeutic option for a variety of infections, particularly those of the respiratory tract.[4][5][6] This document serves as a comprehensive technical resource, detailing the prodrug's activation, its mechanism of antibacterial action, and the experimental methodologies used to characterize its efficacy and pharmacokinetic profile.
Prodrug Activation and Mechanism of Action
Esterase-Mediated Hydrolysis
The conversion of this compound to its active form, Cefcapene, is a critical step in its therapeutic action. This bioactivation is catalyzed by non-specific esterases present in the intestinal wall and blood. The hydrolysis reaction cleaves the pivaloyloxymethyl ester bond, releasing Cefcapene, pivalic acid, and formaldehyde.
Inhibition of Bacterial Cell Wall Synthesis
The active metabolite, Cefcapene, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. Cefcapene covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Experimental Protocols
In Vitro Hydrolysis of Cefcapene Pivoxil
Objective: To demonstrate the esterase-mediated conversion of Cefcapene Pivoxil to Cefcapene.
Materials:
-
This compound
-
Porcine Liver Esterase (Sigma-Aldrich, E3019 or equivalent)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a stock solution of Cefcapene Pivoxil (1 mg/mL) in acetonitrile.
-
Prepare a working solution of porcine liver esterase (10 units/mL) in 0.1 M phosphate buffer (pH 7.4).
-
In a microcentrifuge tube, combine 50 µL of the Cefcapene Pivoxil stock solution with 450 µL of the esterase working solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw 50 µL of the reaction mixture and quench the reaction by adding 150 µL of acetonitrile.
-
Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate the enzyme.
-
Analyze the supernatant for the presence of Cefcapene and the disappearance of Cefcapene Pivoxil using the HPLC-UV method described below.
HPLC-UV Method for Cefcapene and Cefcapene Pivoxil Analysis:
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak areas of Cefcapene and Cefcapene Pivoxil standards.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the in vitro antibacterial activity of Cefcapene against relevant bacterial pathogens. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]
Materials:
-
Cefcapene powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, clinical isolates)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Drug Dilution: Prepare a stock solution of Cefcapene in a suitable solvent (e.g., water or DMSO, depending on solubility). Perform serial two-fold dilutions of Cefcapene in CAMHB in a 96-well plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the Cefcapene dilutions. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of Cefcapene that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm.
In Vivo Efficacy in a Murine Pneumonia Model
Objective: To evaluate the therapeutic efficacy of orally administered this compound in a murine model of bacterial pneumonia.
Materials:
-
This compound
-
Pathogenic bacterial strain (e.g., Streptococcus pneumoniae)
-
Female BALB/c mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Phosphate-buffered saline (PBS)
-
Tryptic soy agar (TSA) plates
Procedure:
-
Infection: Anesthetize mice and intranasally instill a sublethal dose of the bacterial suspension (e.g., 10^7 CFU in 50 µL of PBS).
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound orally by gavage at various doses (e.g., 10, 25, 50 mg/kg).[2] A control group should receive the vehicle only. Treatment can be administered once or multiple times depending on the study design.
-
Monitoring: Monitor the mice for clinical signs of illness and mortality for a defined period (e.g., 7 days).
-
Bacterial Load Determination: At a specified time point (e.g., 24 hours post-treatment), euthanize a subset of mice from each group. Aseptically remove the lungs, homogenize them in sterile PBS, and perform serial dilutions of the homogenate. Plate the dilutions on TSA plates and incubate at 37°C for 24 hours.
-
Data Analysis: Count the number of colonies to determine the bacterial load (CFU/g of lung tissue). Compare the bacterial loads in the treated groups to the control group to assess the efficacy of the treatment.
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of Cefcapene following oral administration of this compound to mice.
Materials:
-
This compound
-
Male CD-1 mice (8-10 weeks old)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Anticoagulant (e.g., heparin)
-
HPLC-UV system and reagents as described in section 3.1.
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg) by gavage to a cohort of mice.[11][12]
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing, collect blood samples (approximately 100 µL) from a subset of mice via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for Cefcapene concentrations using a validated HPLC-UV method. A protein precipitation step with acetonitrile is typically required prior to injection.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life).
Quantitative Data Summary
In Vitro Antibacterial Activity of Cefcapene
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae (penicillin-susceptible) | - | - | ≤0.015-0.03 | - | [4] |
| Streptococcus pneumoniae (penicillin-intermediate) | - | - | 0.25 | - | [4] |
| Streptococcus pneumoniae (penicillin-resistant) | - | - | 0.5 | - | [4] |
| Haemophilus influenzae (β-lactamase negative) | - | ≤0.015 | 0.03 | - | [4] |
| Haemophilus influenzae (β-lactamase positive) | - | 0.03 | 0.06 | - | [4] |
| Moraxella catarrhalis | - | 0.2 | 0.39 | - | [13] |
| Staphylococcus aureus (methicillin-susceptible) | - | 0.78 | 3.13 | - | [6] |
| Oral Streptococci | - | - | 0.39 | - | [13] |
Pharmacokinetic Parameters of Cefcapene in Healthy Human Volunteers
| Dose (mg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Urinary Excretion (%) | Reference |
| 100 | 1.04 ± 0.22 | 1.5 - 2.0 | 2.94 ± 0.46 | 31.5 - 42.9 | [14] |
| 150 | 1.24 ± 0.46 | 1.5 - 2.0 | 3.97 ± 1.28 | 31.5 - 42.9 | [14] |
| 200 | 1.56 ± 0.43 | 1.5 - 2.0 | 4.70 ± 1.19 | 31.5 - 42.9 | [14] |
Data are presented as mean ± standard deviation, where available.
Conclusion
This compound is an effective oral prodrug that leverages intestinal esterases for its conversion to the active antibacterial agent, Cefcapene. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, provides broad-spectrum coverage against common respiratory pathogens. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this and similar prodrug-based antimicrobial agents. The provided quantitative data on its in vitro activity and human pharmacokinetics underscore its clinical utility. Further research into its efficacy against emerging resistant strains and its application in diverse patient populations is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C23H32ClN5O9S2 | CID 5282437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Antimicrobial activities of cefcapene against clinical isolates from respiratory tract infections of outpatients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]
- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Chemical and physical properties of Cefcapene Pivoxil Hydrochloride Hydrate
An In-Depth Technical Guide to the Chemical and Physical Properties of Cefcapene Pivoxil Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This compound is the pivaloyloxymethyl ester prodrug of the third-generation oral cephalosporin, cefcapene.[1][2][3][4] After oral administration, it is rapidly hydrolyzed by esterases, primarily in the intestinal wall, to its active form, cefcapene.[1][3][5] Cefcapene exhibits a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.[5][6] This document provides a comprehensive overview of its core chemical and physical properties, supported by experimental methodologies.
Chemical Identity and Properties
This compound is a white to off-white or beige crystalline powder.[7][8][9][10] Its chemical structure and core properties are fundamental to its formulation, stability, and pharmacokinetic profile.
Table 1: General Chemical Properties
| Property | Value | References |
| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride | [2][3] |
| Synonyms | S-1108, Flomox, CFPN-PI | [2][3] |
| CAS Number | 147816-24-8 | [2][4][6] |
| Molecular Formula | C₂₃H₃₂ClN₅O₉S₂ | [1][3][11] |
| Molecular Weight | 622.11 g/mol | [4][6][10][11] |
| Exact Mass | 621.1329977 g/mol | [2][3] |
Physicochemical Characteristics
The physical properties of an active pharmaceutical ingredient (API) are critical for drug development, influencing everything from dosage form design to bioavailability.
Table 2: Physical and Physicochemical Properties
| Property | Value / Description | References |
| Appearance | White to off-white/beige solid powder | [7][8][9][10] |
| Melting Point | 158-164°C | [7][9][11][12] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. Also cited as -20°C. Desiccated storage is recommended. | [7][8][9] |
| Stability | Unstable in solutions; freshly prepared solutions are recommended. Degrades in acidic conditions and is fairly resistant to oxidative stress. | [10][13] |
Solubility Profile
The solubility of this compound is a key factor in its formulation and in vivo absorption. As a prodrug designed for oral absorption, its solubility characteristics are complex.
Table 3: Solubility Data
| Solvent | Solubility | References |
| Water | Sparingly soluble / Insoluble (< 0.1 mg/mL) | [7][9][10] |
| DMSO | Soluble. Reported values vary: 2 mg/mL, 50 mg/mL, 100 mg/mL, 125 mg/mL. Sonication is sometimes recommended. | [1][4][8][10][14] |
| Methanol | Slightly soluble | [6][7][9] |
| PEG300/Tween 80/Saline | 2 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. | [1] |
Mechanism of Action and Metabolic Activation
This compound itself is not the active antibacterial agent. It is a prodrug that must be metabolized in the body to release the active moiety, Cefcapene. This process is essential for its oral bioavailability. The active Cefcapene then acts by inhibiting bacterial cell wall synthesis.
Caption: Prodrug activation and mechanism of action of Cefcapene.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate characterization of any pharmaceutical compound.
Melting Point Determination (Capillary Method)
The melting point is a fundamental property used to identify and assess the purity of a crystalline solid.[15] Pure substances typically melt over a narrow temperature range.[16]
Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[16][17]
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the closed end of the tube on a hard surface to compact the powder into a column of 2.5-3.5 mm at the bottom.[18]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[17]
-
Heating: Heat the sample rapidly to a temperature approximately 5-10°C below the expected melting point.[18] Then, reduce the heating rate to about 1°C per minute to ensure thermal equilibrium.[18]
-
Observation: Observe the sample through the viewing eyepiece. Record the temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle liquefies (clear point). This range is the melting point.[16][18]
Equilibrium Solubility Determination
This protocol is designed to determine the solubility of an API in various aqueous media, which is essential for the Biopharmaceutics Classification System (BCS). An API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2–6.8 at 37 ± 1 °C.[19]
Protocol:
-
Media Preparation: Prepare aqueous buffer solutions at various pH points (e.g., 1.2, 4.5, 6.8).
-
Sample Addition: Add an excess amount of this compound to a known volume (e.g., 10-50 mL) of each buffer solution in a sealed container.[19] This ensures that a saturated solution is formed.
-
Equilibration: Agitate the samples at a constant temperature of 37 ± 1°C for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can help determine the necessary time.[19]
-
Phase Separation: Separate the solid phase from the liquid phase by centrifugation or filtration.
-
Concentration Analysis: Accurately determine the concentration of the dissolved drug in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: Express the solubility in mg/mL.
Stability-Indicating Method using Forced Degradation
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a drug substance.[13] This workflow outlines the process using HPLC for analysis.
Caption: Experimental workflow for a forced degradation study.
Protocol Details:
-
Acidic Hydrolysis: A sample of the drug is dissolved in an acidic solution (e.g., 0.3-0.5 M HCl) and heated (e.g., at 363 K).[13]
-
Oxidative Degradation: The drug is dissolved in a solution of a strong oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), and may be heated to accelerate degradation.[13]
-
Thermal Degradation: A solid sample of the drug is placed in a vial and exposed to high temperatures to assess its stability in the solid state.[13]
-
Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. A suitable method might use a C18 column with a mobile phase of acetonitrile and a citrate/potassium chloride buffer, with detection at 270 nm.[13] Studies have shown that under acidic stress, Cefcapene Pivoxil degrades, with main degradation products appearing at different retention times than the parent compound.[13]
References
- 1. This compound | Antibiotic | TargetMol [targetmol.com]
- 2. This compound | C23H32ClN5O9S2 | CID 5282437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CN102552198B - this compound composition tablets - Google Patents [patents.google.com]
- 6. toku-e.com [toku-e.com]
- 7. chembk.com [chembk.com]
- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. 147816-24-8 CAS MSDS (Cefcapene pivoxil hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemigran.com [chemigran.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
- 15. nano-lab.com.tr [nano-lab.com.tr]
- 16. Melting Point Test - CD Formulation [formulationbio.com]
- 17. westlab.com [westlab.com]
- 18. thinksrs.com [thinksrs.com]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
In Vitro Activity of Cefcapene Pivoxil Hydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefcapene Pivoxil Hydrochloride Hydrate is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed to its active form, cefcapene, in the intestinal tract. Cefcapene exhibits a broad spectrum of antibacterial activity against a variety of Gram-positive and Gram-negative pathogens. This technical guide provides an in-depth overview of the in vitro activity of this compound, including its mechanism of action, antibacterial spectrum with minimum inhibitory concentration (MIC) data, and detailed experimental protocols for its evaluation.
Mechanism of Action
Cefcapene, the active metabolite of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary target of cefcapene is the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity.
By binding to and inactivating these PBPs, cefcapene disrupts the cross-linking of peptidoglycan chains. This interference leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.[1]
In Vitro Antibacterial Spectrum
Cefcapene has demonstrated potent in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cefcapene against various bacterial isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.
Gram-Positive Aerobes
| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | - | 0.125 - 4 | - | - |
| Streptococcus pneumoniae (penicillin-susceptible) | - | 0.004 - 0.25 | - | - |
| Streptococcus pyogenes | - | ≤0.03 - 0.125 | - | - |
| Streptococcus agalactiae | - | ≤0.06 - 0.25 | - | - |
| Oral Streptococci | - | ≤0.05 - 0.39 | - | - |
Data compiled from multiple sources.[4][5][6]
Gram-Negative Aerobes
| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | - | ≤0.03 | - | - |
| Moraxella catarrhalis | - | - | - | 3.13 |
| Escherichia coli | - | ≤1 | - | - |
| Klebsiella pneumoniae | - | - | - | - |
| Proteus mirabilis | - | - | - | - |
| Serratia spp. | - | - | - | - |
Data compiled from multiple sources.[1][5][6]
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to evaluate the activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
a) Broth Microdilution Method (based on CLSI guidelines)
This method is used to determine the MIC of cefcapene in a liquid growth medium.
Protocol:
-
Preparation of Cefcapene Dilutions: A stock solution of cefcapene is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the cefcapene dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of cefcapene that completely inhibits visible growth of the organism, as detected by the unaided eye.
b) Agar Dilution Method (based on CLSI guidelines)
This method involves incorporating the antibiotic into an agar medium.
Protocol:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of cefcapene.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of cefcapene that inhibits the visible growth of the bacteria on the agar.
Time-Kill Assay
This assay provides information on the rate of bactericidal activity of an antibiotic.
Protocol:
-
Preparation: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to flasks containing CAMHB with cefcapene at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control flask without the antibiotic is also included.
-
Incubation and Sampling: The flasks are incubated at 35-37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Count: Serial dilutions of each aliquot are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the viable cell count (CFU/mL).
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each cefcapene concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE)
The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.
Protocol:
-
Exposure: A standardized bacterial suspension is exposed to a specific concentration of cefcapene (typically a multiple of the MIC) for a defined period (e.g., 1-2 hours). A control suspension without the antibiotic is treated similarly.
-
Removal of Antibiotic: The antibiotic is rapidly removed from the bacterial suspension. This can be achieved by a large dilution (e.g., 1:1000) of the culture or by centrifugation to pellet the bacteria, followed by resuspension in fresh, antibiotic-free broth.
-
Monitoring Regrowth: Both the treated and control cultures are incubated, and the viable cell counts are determined at regular intervals until the bacterial population in both cultures has increased by 1 log₁₀ CFU/mL.
-
Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the treated culture to increase by 1 log₁₀ CFU/mL after drug removal, and C is the corresponding time for the untreated control culture.[7]
Conclusion
This compound, through its active form cefcapene, demonstrates potent in vitro bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis. The comprehensive MIC data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in the further evaluation and understanding of this important third-generation cephalosporin.
References
- 1. researchgate.net [researchgate.net]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Sensitivity of Staphylococcus aureus isolated clinically to CEPs. Results obtained with strains originating in superficial abscess in infants (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moraxella species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Cefcapene Pivoxil Hydrochloride Hydrate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin. The document covers its fundamental chemical properties, mechanism of action, and detailed experimental protocols for its analysis and evaluation.
Core Chemical and Physical Properties
This compound is the pivaloyloxymethyl ester prodrug of cefcapene, which becomes pharmacologically active after hydrolysis in the body.[1] Key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 147816-24-8 | [1][2] |
| Molecular Formula | C₂₃H₃₂ClN₅O₉S₂ (as hydrate hydrochloride) or C₂₃H₂₉N₅O₈S₂ · HCl · H₂O | [1][2] |
| Molecular Weight | 622.11 g/mol | [1][2] |
| Appearance | White to pale yellowish-white crystalline powder | |
| Solubility | Slightly soluble in water; soluble in DMSO and methanol. | [1] |
| Melting Point | 158-164°C |
Mechanism of Action
As a beta-lactam antibiotic, the active form, cefcapene, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Cefcapene binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to the weakening of the cell wall and subsequent cell lysis.
Pharmacokinetics
Cefcapene pivoxil hydrochloride is orally administered and is rapidly hydrolyzed by esterases in the intestinal wall to its active form, cefcapene. A pharmacokinetic study in healthy Korean subjects after single oral administration of 100 mg, 150 mg, and 200 mg doses provided the following key parameters:
| Parameter | 100 mg Dose (mean ± SD) | 150 mg Dose (mean ± SD) | 200 mg Dose (mean ± SD) |
| Cmax (mg/L) | 1.04 ± 0.22 | 1.24 ± 0.46 | 1.56 ± 0.43 |
| AUCinf (h*mg/L) | 2.94 ± 0.46 | 3.97 ± 1.28 | 4.70 ± 1.19 |
| Tmax (h) | 1.5 - 2.0 (median) | 1.5 - 2.0 (median) | 1.5 - 2.0 (median) |
| Fraction Excreted in Urine (unchanged) | 31.5% - 42.9% | 31.5% - 42.9% | 31.5% - 42.9% |
In Vitro Antibacterial Activity
Cefcapene demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for a range of clinical isolates have been determined.
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.004 - 0.25 |
| Staphylococcus aureus (MSSA) | 0.125 - 4 |
| Most Streptococci | 0.125 - 4 |
| Haemophilus influenzae | < 0.031 |
Experimental Protocols
Determination of Cefcapene Pivoxil by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the identification, quantification, and stability studies of cefcapene pivoxil.
1. Chromatographic Conditions:
-
Column: Lichrospher RP-18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 45 volumes of acetonitrile and 55 volumes of an aqueous solution containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride. The pH of the mobile phase is adjusted to 2.36.
-
Flow Rate: 1 mL min⁻¹
-
Detection: UV at 270 nm
-
Temperature: 30 °C
-
Retention Time: Approximately 3.84 minutes
2. Sample Preparation:
-
For stability studies in the solid state, accurately weigh 5 mg of cefcapene pivoxil into a vial.
-
After exposure to stress conditions (e.g., heat), cool the vial to room temperature.
-
Dissolve the contents in acetonitrile.
-
Quantitatively transfer the solution to a 25 mL volumetric flask and dilute to volume with acetonitrile.
3. Validation Parameters:
-
The method should be validated for selectivity, linearity, precision, accuracy, and robustness according to ICH guidelines.
-
Linearity: Established over a concentration range of 20–240 mg L⁻¹.
-
Limit of Detection (LOD): 4.24 mg L⁻¹
-
Limit of Quantification (LOQ): 12.85 mg L⁻¹
Quantification of Cefcapene in Human Plasma and Urine by LC-MS
This method is designed for pharmacokinetic studies.
1. Sample Pretreatment:
-
Plasma: Deproteinize by adding methanol.
-
Urine: Dilute with a methanol-water (50:50, v/v) solution and centrifuge.
2. Chromatographic Conditions:
-
Column: Hedera ODS-2
-
Mobile Phase (Plasma): Isocratic elution with 35% methanol and 65% of a 10 mM ammonium acetate buffer containing 0.2% formic acid.
-
Mobile Phase (Urine): Isocratic elution with 30% methanol and 70% of a 10 mM ammonium acetate buffer containing 0.2% formic acid.
-
Flow Rate: 0.3 mL/min
3. Linearity:
-
Plasma: 0.03–5 µg/mL
-
Urine: 0.1–400 µg/mL
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of cefcapene against bacterial isolates.
1. Preparation of Materials:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
2. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours.
3. Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualized Workflows
Caption: HPLC Analysis Workflow for Cefcapene Pivoxil.
Caption: Pharmacokinetic Study Workflow.
Caption: MIC Determination Workflow.
References
Cefcapene Pivoxil Hydrochloride Hydrate in the Research Landscape of Palmoplantar Pustulosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmoplantar Pustulosis (PPP) is a chronic, inflammatory skin condition characterized by sterile pustules on the palms and soles, significantly impacting the quality of life. Current treatment modalities offer variable efficacy, highlighting the need for novel therapeutic strategies. This technical guide delves into the emerging research on Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin, as a potential therapeutic agent for PPP. While extensive clinical trial data is not yet available, preliminary case reports suggest a promising role for this antibiotic. This document synthesizes the current, albeit limited, evidence, outlines plausible mechanisms of action, and provides structured data from existing research to guide further scientific inquiry and drug development efforts in this area.
Introduction to Palmoplantar Pustulosis (PPP)
Palmoplantar pustulosis is a refractory inflammatory disease of unknown etiology, primarily affecting the palms and soles.[1] It is characterized by the recurrent eruption of sterile pustules, erythema, scaling, and fissures. In some cases, PPP is associated with pustulotic arthro-osteitis (PAO), a condition causing severe joint pain, particularly in the sternoclavicular joint.[1] The pathogenesis of PPP is not fully understood but is thought to involve an interplay of genetic predisposition, immune dysregulation, and environmental factors.
This compound: An Overview
This compound is an orally administered third-generation cephalosporin antibiotic.[2] As a prodrug, it is hydrolyzed in the body to its active form, cefcapene.[3] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, leading to bactericidal activity against a broad spectrum of gram-positive and gram-negative bacteria.[4][5] While traditionally used for infectious diseases, emerging evidence suggests potential immunomodulatory roles for certain antibiotics in inflammatory conditions.
Clinical Evidence for Cefcapene Pivoxil in Palmoplantar Pustulosis
To date, the primary evidence for the use of this compound in PPP comes from a case series by Murakami et al. (2015).[1] This study reported the successful treatment of three patients with PPP and associated pustulotic arthro-osteitis (PAO) who had not responded to conventional therapies such as macrolide and tetracycline antibiotics.[1] A 2020 review also noted that Cefcapene Pivoxil Hydrochloride is in clinical trials for the treatment of PPP.[6]
Quantitative Data from Case Studies
The following table summarizes the key quantitative data from the aforementioned case series.
| Patient Case | Age/Sex | Diagnosis | Previous Treatment | Cefcapene Pivoxil Dosage | Treatment Duration | Observed Outcomes |
| 1 | 58/Male | PPP with PAO | Minocycline, Roxithromycin, NSAIDs | 300 mg/day | 4 months | Prompt reduction in swelling and sternoclavicular joint pain. |
| 2 | 48/Female | PPP with PAO | Roxithromycin, NSAIDs | 300 mg/day | 6 months | Dramatic improvement in joint pain and skin lesions. |
| 3 | 62/Female | PPP with PAO | Clarithromycin, NSAIDs | 300 mg/day | Not specified | Significant reduction in pain and swelling of the sternoclavicular joint. |
Experimental Protocols
Based on the available literature, a detailed, standardized experimental protocol for a large-scale clinical trial is not yet published. However, the following hypothetical protocol is constructed based on the case series and general clinical trial design for dermatological conditions.
Hypothetical Phase II Clinical Trial Protocol
-
Objective: To evaluate the efficacy and safety of this compound in patients with moderate-to-severe palmoplantar pustulosis.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Participant Population:
-
Inclusion Criteria:
-
Adults aged 18-75 years.
-
Confirmed diagnosis of palmoplantar pustulosis.
-
Moderate-to-severe disease as defined by a Palmoplantar Pustulosis Area and Severity Index (PPPASI) score of ≥ 8.
-
Inadequate response or intolerance to at least one topical therapy.
-
-
Exclusion Criteria:
-
Known hypersensitivity to cephalosporins.
-
Current use of other systemic treatments or phototherapy for PPP.
-
Pregnancy or breastfeeding.
-
Significant renal or hepatic impairment.
-
-
-
Treatment Arms:
-
Arm A: this compound 300 mg/day (100 mg three times daily).
-
Arm B: Placebo.
-
-
Study Duration: 16 weeks of treatment followed by a 4-week follow-up period.
-
Primary Endpoint: Percentage of participants achieving a 50% reduction in PPPASI score (PPPASI 50) from baseline to week 16.
-
Secondary Endpoints:
-
Mean change in PPPASI score from baseline.
-
Proportion of participants achieving clear or almost clear on the Physician's Global Assessment (PGA).
-
Change in patient-reported outcomes (e.g., Dermatology Life Quality Index - DLQI).
-
Incidence of adverse events.
-
-
Assessments:
-
PPPASI and PGA scores at baseline, week 4, 8, 12, and 16.
-
DLQI at baseline and week 16.
-
Safety assessments (vital signs, laboratory tests) at each visit.
-
Proposed Mechanism of Action and Signaling Pathways
While the exact mechanism of Cefcapene Pivoxil in PPP is not fully elucidated, it is hypothesized to extend beyond its antimicrobial properties and involve immunomodulation.
Inhibition of Bacterial Triggers
One hypothesis is that Cefcapene Pivoxil eradicates bacterial triggers, such as subclinical infections, that may exacerbate the inflammatory response in PPP.
Immunomodulatory Effects
Third-generation cephalosporins may possess direct immunomodulatory effects. This could involve the modulation of cytokine production and immune cell function, which are central to the pathogenesis of PPP. The inflammatory cascade in PPP is thought to involve pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23. By potentially downregulating these pathways, Cefcapene Pivoxil could ameliorate the clinical manifestations of the disease.
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway for the immunomodulatory effect of Cefcapene Pivoxil in palmoplantar pustulosis.
Experimental and Clinical Workflow
The following diagram outlines a logical workflow for the investigation and potential clinical application of Cefcapene Pivoxil for palmoplantar pustulosis.
Conclusion and Future Directions
This compound presents a novel and potentially valuable therapeutic avenue for the management of palmoplantar pustulosis, particularly in cases refractory to standard treatments. The existing evidence, although limited to case studies, is encouraging and warrants further investigation through well-designed, large-scale clinical trials. Future research should focus on elucidating the precise immunomodulatory mechanisms of Cefcapene Pivoxil in the context of PPP, establishing optimal dosing and treatment durations, and defining its place in the therapeutic armamentarium for this challenging condition. Drug development professionals are encouraged to consider the potential of this third-generation cephalosporin in addressing the unmet medical needs of patients with palmoplantar pustulosis.
References
- 1. Cefcapene Pivoxil Hydrochloride Is a Potentially New Treatment for Palmoplantar Pustulosis with Pustulotic Arthro-Osteitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. drugs.com [drugs.com]
- 5. Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Diagnosis, Screening and Treatment of Patients with Palmoplantar Pustulosis (PPP): A Review of Current Practices and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Efficacy of Cefcapene Pivoxil Hydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations into the efficacy of Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin. The document covers its mechanism of action, in-vitro and in-vivo efficacy, pharmacokinetic properties, and clinical trial outcomes. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.
Mechanism of Action
This compound is a prodrug that is hydrolyzed by esterases in the intestinal wall to its active form, cefcapene.[1][2] Cefcapene, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.
A key feature of cefcapene is its stability against certain beta-lactamases, enzymes produced by some bacteria that can inactivate many beta-lactam antibiotics.[1][2] Notably, cefcapene has been shown to act as an inactivator of class C beta-lactamases.[3]
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
References
- 1. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cefcapene inactivates chromosome-encoded class C beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cefcapene Pivoxil Hydrochloride Hydrate Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefcapene Pivoxil Hydrochloride Hydrate is a third-generation oral cephalosporin antibiotic.[1][2] It is the pivoxil ester prodrug of Cefcapene, which exhibits broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[3][4] As with any antimicrobial agent, determining the susceptibility of bacterial isolates is crucial for both clinical and research applications. These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) of this compound using standard methods such as broth microdilution and disk diffusion.
Important Disclaimer: As of the latest review, specific interpretive breakpoints for this compound (i.e., for categorizing isolates as Susceptible, Intermediate, or Resistant) have not been established by major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data presented here are for research and informational purposes. Interpretation of results for clinical applications should be performed with caution and in consultation with a qualified microbiologist.
Data Presentation
Cefcapene MIC Values for Selected Organisms
The following table summarizes Minimum Inhibitory Concentration (MIC) data for Cefcapene against various bacterial species as reported in the scientific literature. This data is intended for comparative purposes in a research setting.
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (Penicillin-susceptible) | 0.004 - 0.25 | - | - |
| Haemophilus influenzae | ≤0.031 | - | - |
| Moraxella catarrhalis | - | - | - |
| Enterobacteriaceae | - | ≤1 | - |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 - 4 | - | - |
Data compiled from available research literature.[4][5] Note that MIC₅₀ and MIC₉₀ values were not available for all species.
Quality Control Parameters
Specific quality control (QC) ranges for this compound have not been officially defined by CLSI or EUCAST. For ensuring the accuracy and reproducibility of susceptibility testing, it is recommended to use standard ATCC® quality control strains.[6][7] The performance of these strains should be monitored to ensure the test is functioning correctly. It is advisable to establish in-house QC ranges based on consistent results.
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus subsp. aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
-
Streptococcus pneumoniae ATCC® 49619™
Experimental Protocols
Broth Microdilution MIC Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Cefcapene using the broth microdilution method.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Cefcapene Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the Cefcapene stock solution to the wells in the first column.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a positive control (growth control) with no antibiotic, and the twelfth column will be a negative control (sterility control) with uninoculated broth.
-
-
Inoculum Preparation:
-
From a pure, overnight culture, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control wells), resulting in a final volume of 110 µL per well.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of Cefcapene that completely inhibits visible bacterial growth.
-
Disk Diffusion Assay
This protocol outlines the disk diffusion method for assessing bacterial susceptibility to Cefcapene.
Important Note: The concentration of Cefcapene per disk needs to be determined and standardized for this assay. As there are no commercially available, standardized Cefcapene disks, these would need to be prepared in the laboratory.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of Cefcapene Disks:
-
Prepare a solution of Cefcapene of a specific concentration.
-
Impregnate sterile filter paper disks with a defined volume of the Cefcapene solution to achieve the desired amount of antibiotic per disk.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plate:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place the prepared Cefcapene disks onto the inoculated surface of the MHA plate.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Caption: Logical Flow for Result Interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antibiotic | TargetMol [targetmol.com]
- 3. megumed.de [megumed.de]
- 4. toku-e.com [toku-e.com]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyclass.net [microbiologyclass.net]
- 7. Reproducibility of control strains for antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Cefcapene Pivoxil Hydrochloride Hydrate
This document provides detailed protocols for the quantitative analysis of Cefcapene Pivoxil Hydrochloride Hydrate and its related substances using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is an orally administered third-generation cephalosporin prodrug. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Accurate and robust analytical methods are crucial for ensuring the quality, potency, and stability of the drug substance and its formulations. This application note details a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the assay of Cefcapene Pivoxil and a Size-Exclusion Chromatography (SEC) method for the determination of related polymeric substances, as outlined in the Japanese Pharmacopoeia.[1][2]
The primary RP-HPLC method is designed to separate Cefcapene Pivoxil from its degradation products, making it suitable for stability studies as per the International Conference on Harmonization (ICH) guidelines.[1][3]
Experimental Protocols
Method 1: Stability-Indicating RP-HPLC Assay
This isocratic RP-HPLC method is designed for the quantitative determination of Cefcapene Pivoxil in the presence of its degradation products.[4][5]
2.1.1. Equipment and Materials
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Citric Acid (analytical grade)
-
Potassium Chloride (analytical grade)
-
High-purity water[6]
2.1.2. Chromatographic Conditions The following table summarizes the instrumental parameters for the RP-HPLC analysis.[4][5]
| Parameter | Condition |
| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 45 volumes of Acetonitrile and 55 volumes of an aqueous mixture containing 10 mmol/L Citric Acid and 18 mmol/L Potassium Chloride.[4][5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | To be optimized based on system sensitivity and standard concentration. |
| Run Time | Sufficient to allow for the elution of the main peak and any degradation products (Typical retention time for Cefcapene Pivoxil is ~3.84 min).[6] |
2.1.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the aqueous component by dissolving the appropriate amounts of citric acid and potassium chloride in high-purity water to achieve concentrations of 10 mmol/L and 18 mmol/L, respectively. Mix 450 mL of acetonitrile with 550 mL of this aqueous solution. Filter and degas the final mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in a known volume of diluent (acetonitrile is a suitable solvent) to prepare a stock solution.[3] Further dilute to achieve a working concentration within the linear range of the method (e.g., 20–240 mg/L).[6]
-
Sample Solution Preparation: Prepare sample solutions by accurately weighing the material, dissolving it in the diluent, and diluting to the same concentration as the standard solution.
2.1.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solutions.
-
Calculate the amount of Cefcapene Pivoxil in the sample by comparing the peak area with that of the standard.
Method 2: SEC for Related Polymeric Substances
This method is based on the Japanese Pharmacopoeia guidelines for determining polymeric impurities in Cefcapene Pivoxil Hydrochloride.[2]
2.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | TSKgel G2000HHR (7.8 mm ID x 30 cm, 5 µm) or equivalent GPC column packed with styrene-divinylbenzene copolymer gel.[2] |
| Mobile Phase | 30 mmol/L Lithium Bromide (LiBr) in Dimethylformamide (DMF) |
| Flow Rate | 0.33 mL/min (or adjusted so that the retention time of Cefcapene Pivoxil is approximately 22 minutes).[2] |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
2.2.2. Preparation of Solutions
-
Mobile Phase Preparation: Accurately weigh and dissolve Lithium Bromide in DMF to a final concentration of 30 mmol/L. Filter and degas.
-
Sample Solution Preparation: Prepare a solution of Cefcapene Pivoxil Hydrochloride in the mobile phase at a defined concentration.
Data Presentation
The performance of the stability-indicating RP-HPLC method (Method 1) has been validated according to ICH guidelines.[6] The key validation parameters are summarized below.
Table 1: System Suitability and Selectivity
| Parameter | Result |
| Retention Time (RT) | ~3.84 minutes for Cefcapene Pivoxil.[6] |
| Resolution | Degradation product peaks are well-separated from the main analyte peak (RTs from 1.57 to 2.53 min).[6] |
| Peak Purity | Peak purity values for Cefcapene Pivoxil were >98.79%, indicating no interference from degradants.[3][5] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20–240 mg/L.[6] |
| Correlation Coefficient (r) | 0.9992.[5] |
| Regression Equation | y = (5491604 ± 239226)c.[5] |
| Limit of Detection (LOD) | 4.24 mg/L.[3] |
| Limit of Quantitation (LOQ) | 12.85 mg/L.[3] |
| Accuracy & Precision | The method was validated for accuracy and precision, though specific quantitative data from the search results is limited.[4] |
| Robustness | The method was found to be robust.[4] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the stability-indicating RP-HPLC analysis of this compound.
Caption: Workflow for HPLC Analysis of Cefcapene Pivoxil.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. katalogi.bn.org.pl [katalogi.bn.org.pl]
- 3. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for In Vitro Models Using Cefcapene Pivoxil Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro models and detailed protocols for evaluating the efficacy and mechanism of action of Cefcapene Pivoxil Hydrochloride Hydrate, an orally administered third-generation cephalosporin.
Introduction to this compound
This compound is a prodrug that is hydrolyzed in the intestinal tract to its active form, cefcapene. As a third-generation cephalosporin, cefcapene exhibits broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). These notes detail various in vitro methodologies to characterize its antibacterial properties and explore its effects in more complex biological systems.
Antibacterial Susceptibility Testing
Standardized in vitro susceptibility testing is fundamental to determining the potency of Cefcapene against clinically relevant bacterial pathogens. The most common methods are the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Cefcapene Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a concentration of 10 mg/mL.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration for serial dilutions.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
-
Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the Cefcapene working solution in CAMHB to obtain a range of concentrations.
-
Add 100 µL of each Cefcapene dilution to the respective wells.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of Cefcapene at which no visible bacterial growth is observed.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Protocol: MBC Assay
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, aspirate 10 µL of the suspension.
-
Spot-plate the suspension onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of Cefcapene that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Data Presentation: In Vitro Activity of Cefcapene
The following tables summarize the in vitro activity of Cefcapene against common respiratory and oral pathogens.
Table 1: In Vitro Activity of Cefcapene Against Key Respiratory Pathogens
| Bacterial Species | Penicillin Susceptibility | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | Susceptible (PSSP) | ≤0.06 | 0.06 |
| Intermediate (PISP) | 0.5 | 1 | |
| Resistant (PRSP) | 1 | 2 | |
| Haemophilus influenzae | β-lactamase negative | ≤0.06 | 0.12 |
| β-lactamase positive | 0.12 | 0.25 | |
| Moraxella catarrhalis | β-lactamase negative | ≤0.06 | 0.12 |
| β-lactamase positive | 0.25 | 0.5 |
Data compiled from multiple sources.
Table 2: In Vitro Activity of Cefcapene Against Oral Pathogens
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus spp. (oral) | ≤0.015 - 1 | 0.06 | 0.25 |
| Peptostreptococcus spp. | ≤0.015 - 2 | 0.12 | 1 |
| Prevotella spp. | 0.06 - 4 | 0.5 | 2 |
Data compiled from multiple sources.
Time-Kill Kinetic Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol: Time-Kill Assay for Cefcapene
-
Preparation:
-
Prepare Cefcapene solutions in CAMHB at concentrations corresponding to 0.25x, 1x, 4x, and 8x the predetermined MIC for the test organism.
-
Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard and then dilute to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Procedure:
-
In sterile tubes, combine the bacterial inoculum with the different concentrations of Cefcapene. Include a growth control tube without the antibiotic.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL against time for each Cefcapene concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.
-
Advanced In Vitro Models
While standard susceptibility tests are crucial, more complex models can provide insights into the performance of Cefcapene in environments that more closely mimic in vivo conditions.
Biofilm Susceptibility Testing
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can exhibit increased resistance to antimicrobial agents.
Generalized Protocol: Cefcapene Anti-Biofilm Assay
-
Biofilm Formation:
-
Grow the test bacterium in a suitable biofilm-promoting medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
In a 96-well flat-bottom plate, add 200 µL of the bacterial suspension to each well.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Cefcapene Treatment:
-
Gently wash the wells with sterile PBS to remove planktonic (free-floating) bacteria.
-
Add 200 µL of fresh medium containing serial dilutions of Cefcapene to the wells. Include a no-antibiotic control.
-
Incubate for a further 24 hours.
-
-
Quantification of Biofilm Viability:
-
Wash the wells again with PBS.
-
Quantify the remaining viable biofilm using a metabolic assay (e.g., XTT or resazurin) or by crystal violet staining to assess total biofilm mass.
-
Alternatively, the biofilm can be disrupted by sonication, and the viable cells can be enumerated by plating.
-
Bacteria-Host Cell Co-culture Models
Co-culture models allow for the investigation of the effect of an antibiotic on both the pathogen and the host cells simultaneously.
Generalized Protocol: Cefcapene in a Bacteria-Macrophage Co-culture Model
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate cell culture medium (e.g., DMEM with 10% FBS) in a 24-well plate until a confluent monolayer is formed.
-
-
Infection and Treatment:
-
Prepare a bacterial suspension and infect the macrophage monolayer at a specific multiplicity of infection (MOI).
-
After a short incubation period to allow for bacterial adhesion and/or invasion, wash the cells to remove non-adherent bacteria.
-
Add fresh cell culture medium containing different concentrations of Cefcapene.
-
-
Assessment of Outcomes:
-
Bacterial Viability: At various time points, lyse the macrophages to release intracellular bacteria and determine the CFU/mL by plating.
-
Host Cell Viability: Assess macrophage viability using methods like trypan blue exclusion or an MTT assay.
-
Inflammatory Response: Measure the production of inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA.
-
Investigation of Effects on Signaling Pathways
Cefcapene's primary mechanism is well-defined, but its potential secondary effects on bacterial or host cell signaling pathways are less understood. The following are proposed experimental frameworks.
Bacterial Quorum Sensing Inhibition (Generalized Approach)
Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates virulence factor expression. Some antibiotics have been shown to interfere with QS.
Generalized Protocol: Effect of Cefcapene on Pseudomonas aeruginosa Quorum Sensing
-
Reporter Strain Assay:
-
Use a P. aeruginosa reporter strain that expresses a reporter gene (e.g., lacZ or gfp) under the control of a QS-regulated promoter.
-
Grow the reporter strain in the presence of sub-inhibitory concentrations of Cefcapene.
-
Measure the reporter gene expression to determine if Cefcapene inhibits QS.
-
-
Virulence Factor Production:
-
Grow wild-type P. aeruginosa in the presence of sub-inhibitory concentrations of Cefcapene.
-
Quantify the production of QS-regulated virulence factors such as pyocyanin or elastase.
-
Host Cell Inflammatory Signaling (Generalized Approach)
Bacterial infections trigger inflammatory signaling pathways in host cells, such as the NF-κB and MAPK pathways. The effect of antibiotics on these pathways can be investigated.
Generalized Protocol: Effect of Cefcapene on NF-κB Activation in Intestinal Epithelial Cells
-
Cell Culture and Stimulation:
-
Culture an intestinal epithelial cell line (e.g., Caco-2) to form a monolayer.
-
Stimulate the cells with a bacterial component (e.g., lipopolysaccharide, LPS) or infect with a pathogen in the presence or absence of Cefcapene.
-
-
Analysis of NF-κB Pathway:
-
Western Blot: Analyze cell lysates for the phosphorylation of key NF-κB signaling proteins (e.g., IκBα, p65).
-
Reporter Assay: Use a cell line with an NF-κB reporter system to quantify NF-κB transcriptional activity.
-
Cytokine Expression: Measure the expression of NF-κB target genes (e.g., IL-8) by qRT-PCR or ELISA.
-
Visualizations of Experimental Workflows and Signaling Pathways
Diagrams
Caption: Workflow for MIC and MBC Determination.
Caption: Time-Kill Assay Workflow.
Caption: Mechanism of Action of Cefcapene.
Caption: Hypothesized Modulation of NF-κB Pathway.
Application Notes: Caco-2 Permeability of Cefcapene Pivoxil Hydrochloride Hydrate
Introduction
The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model used in drug discovery and development to predict the oral absorption of drug candidates.[1][2] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer that structurally and functionally resembles the epithelial barrier of the small intestine.[1][3][4] This model allows for the assessment of a compound's intestinal permeability, a critical parameter influencing its oral bioavailability. The Caco-2 assay is versatile, capable of evaluating passive diffusion, active transport, and efflux mechanisms.[4][5][6]
Cefcapene Pivoxil Hydrochloride Hydrate is an orally administered, third-generation cephalosporin. It is a prodrug, meaning it is converted into its active form, cefcapene, after absorption.[7][8] As an ester prodrug, its design is intended to enhance oral absorption.[9][10] Evaluating the permeability of this compound using the Caco-2 model is essential to understand its absorption characteristics, including the rate of transport across the intestinal epithelium and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[1][11] These data are crucial for predicting in vivo performance and supporting regulatory submissions.[2][6]
Experimental Protocols
Caco-2 Cell Culture and Maintenance
-
Cell Line: Caco-2 cells (ATCC® HTB-37™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Incubation Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 3-4 days or upon reaching 80-90% confluency. Use Trypsin-EDTA to detach cells.
Seeding Cells on Transwell® Inserts
-
Plate Format: Use 12-well or 24-well Transwell® plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size).
-
Seeding Density: Seed Caco-2 cells onto the apical side of the inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 18-22 days to allow for the formation of a differentiated, polarized monolayer. Change the culture medium in both apical and basolateral compartments every 2-3 days.[4][12]
Assessment of Monolayer Integrity
Before initiating the transport study, the integrity of the Caco-2 monolayer must be verified.
-
Transepithelial Electrical Resistance (TEER):
-
Measure the TEER of each well using a voltohmmeter (e.g., Millicell® ERS-2).
-
Subtract the resistance of a blank insert (without cells) from the measured value and multiply by the surface area of the membrane to obtain the TEER value in Ω·cm².
-
Monolayers are considered suitable for experiments if TEER values are >250 Ω·cm².[13]
-
-
Lucifer Yellow Permeability:
-
To confirm paracellular pathway integrity, assess the permeability of a low-permeability marker, Lucifer Yellow.
-
Add Lucifer Yellow to the apical chamber and incubate for 1-2 hours.
-
Measure the concentration of Lucifer Yellow that has permeated into the basolateral chamber.
-
The apparent permeability (Papp) of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.[14]
-
Bidirectional Permeability Assay
This assay measures transport in both the absorptive (Apical-to-Basolateral, A-B) and secretive (Basolateral-to-Apical, B-A) directions.
-
Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) buffer (pH 7.4).
-
Pre-incubate the monolayers with HBSS in both compartments for 30 minutes at 37°C.
-
-
Dosing Solution:
-
Prepare a dosing solution of this compound at a final concentration (e.g., 10 µM) in HBSS. The final DMSO concentration should be ≤1% to avoid cytotoxicity.[14]
-
-
Transport Experiment (2-hour incubation): [3]
-
For A-B Transport: Remove the buffer from the apical chamber and add the dosing solution. Add fresh HBSS to the basolateral (receiver) chamber.
-
For B-A Transport: Remove the buffer from the basolateral chamber and add the dosing solution. Add fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates for 2 hours at 37°C with gentle shaking (e.g., 50-100 rpm) to reduce the unstirred water layer effect.[13][14]
-
-
Sampling:
-
After the incubation period, collect samples from both the donor and receiver compartments.
-
Store samples at -80°C until analysis.
-
Sample Analysis and Data Calculation
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method for high sensitivity and specificity.[3][15]
-
Apparent Permeability (Papp) Calculation: The Papp value (in cm/s) is calculated using the following equation:[12] Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor compartment (mol/cm³ or mol/mL).
-
-
Efflux Ratio (ER) Calculation: The efflux ratio is a key indicator of active efflux transport. An ER > 2 suggests the compound is a substrate for efflux transporters like P-gp.[4][12][16] ER = Papp (B-A) / Papp (A-B)
Data Presentation
Quantitative data should be summarized for clarity. Control compounds with known permeability characteristics are included for assay validation.
Table 1: Experimental Parameters for Caco-2 Permeability Assay
| Parameter | Condition |
| Cell Line | Caco-2 (ATCC® HTB-37™) |
| Culture Duration | 21 days |
| Plate Format | 24-well Transwell® (0.4 µm) |
| Test Compound Conc. | 10 µM |
| Apical Volume | 0.4 mL |
| Basolateral Volume | 1.2 mL |
| Transport Buffer | HBSS, pH 7.4 |
| Incubation Time | 120 minutes |
| Incubation Temp. | 37°C |
| Analytical Method | LC-MS/MS |
Table 2: Representative Permeability Data for this compound and Control Compounds
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| Propranolol (High Perm.) | 25.5 | 24.8 | 0.97 | High |
| Atenolol (Low Perm.) | 0.5 | 0.6 | 1.2 | Low |
| Cefcapene Pivoxil | 8.2 | 18.1 | 2.2 | Moderate-High |
Note: Data for Cefcapene Pivoxil is illustrative. Propranolol and Atenolol values are representative of typical results.
Interpretation of Results: Compounds can be classified based on their Papp (A-B) values:[5]
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 x 10⁻⁶ cm/s < Papp < 10.0 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10.0 x 10⁻⁶ cm/s
The illustrative data suggest Cefcapene Pivoxil has moderate to high permeability. The efflux ratio of 2.2 indicates it may be a substrate for active efflux transporters.[4] Further studies with specific inhibitors (e.g., verapamil for P-gp) could confirm this.[1][17]
Visualizations
References
- 1. enamine.net [enamine.net]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Study of the absorption of cefcapene pivoxil in patients with infectious disease and soft stool or diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of cefcapene pivoxil and AS-924 in gastrectomized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. m.youtube.com [m.youtube.com]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cefcapene Pivoxil Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and laboratory use of Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin. This document outlines its physicochemical properties, mechanism of action, and standardized procedures for preparing solutions for in vitro and in vivo research.
Physicochemical Properties
This compound is the pivaloyloxymethyl ester prodrug of cefcapene, which enhances its oral absorption.[1][2] The active form, cefcapene, is released upon hydrolysis by intestinal esterases.[2][3][4] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₃₂ClN₅O₉S₂ | [3][5] |
| Molecular Weight | 622.1 g/mol | [3][5] |
| Appearance | White to beige/pale yellowish-white crystalline powder | |
| Assay | ≥98% (HPLC) | |
| Storage Temperature | -20°C, desiccated |
Mechanism of Action
As a beta-lactam antibiotic, cefcapene exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[6] After oral administration, the prodrug is absorbed and hydrolyzed to active cefcapene.[5] Cefcapene then binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6][7] This disruption leads to a weakened cell wall and subsequent cell lysis.[6]
References
- 1. drugfuture.com [drugfuture.com]
- 2. CN102552198A - this compound composition tablets - Google Patents [patents.google.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. toku-e.com [toku-e.com]
- 5. This compound | C23H32ClN5O9S2 | CID 5282437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cefcapene | C17H19N5O6S2 | CID 6436055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the new orally active cephalosporin FK027 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefcapene Pivoxil Hydrochloride Hydrate in Microbiological Antimicrobial Susceptibility Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cefcapene Pivoxil Hydrochloride Hydrate in microbiological antimicrobial susceptibility testing (AST). This document includes detailed protocols for standardized testing methods, a summary of its in vitro activity against key clinical isolates, and visualizations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is an orally administered third-generation cephalosporin antibiotic.[1] It is a prodrug that is hydrolyzed to its active form, cefcapene, in the intestinal wall.[2] Cefcapene exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[3][4]
Mechanism of Action
Cefcapene, the active metabolite of this compound, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the terminal stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. The binding of cefcapene to PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakening of the cell wall and subsequent cell lysis.[5] Cefcapene has a high affinity for the PBPs of various bacteria, including PBP 1, 2, and 3 in Staphylococcus aureus and PBP 3 in Escherichia coli and Proteus vulgaris.[2]
In Vitro Antimicrobial Activity of Cefcapene
The following tables summarize the in vitro activity of cefcapene against a range of clinically relevant bacterial isolates. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of Cefcapene against Gram-Positive Aerobes
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | - | 0.125 - 4 | - | - | [6] |
| Streptococcus pneumoniae (Penicillin-Susceptible) | - | 0.004 - 0.25 | - | ≤0.05 | [7][8] |
| Streptococcus pneumoniae (Penicillin-Intermediate/Resistant) | - | - | - | ≤0.05 | [7] |
| Oral Streptococci | - | - | - | 0.39 | [2] |
Table 2: In Vitro Activity of Cefcapene against Gram-Negative Aerobes
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Haemophilus influenzae (β-lactamase negative) | - | <0.031 | - | <0.031 | [9] |
| Haemophilus influenzae (β-lactamase positive) | - | <0.031 | - | <0.031 | [7][9] |
| Moraxella catarrhalis | - | - | - | 3.13 | [7] |
| Enterobacteriaceae | - | - | ≤1 | - | [9] |
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methods for antimicrobial susceptibility testing are essential for reproducible and comparable results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution MIC Determination (CLSI/EUCAST Guidelines)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest concentration to be tested.
-
Preparation of Microdilution Plates: Perform serial two-fold dilutions of the antimicrobial solution in CAMHB directly in the 96-well plates to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing (CLSI/EUCAST Guidelines)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Cefcapene-impregnated disks (potency to be determined based on standardized guidelines)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Application of Disks: Aseptically apply the Cefcapene-impregnated disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpretation: Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the established breakpoints provided by CLSI or EUCAST for cephalosporins.
Interpretation of Results and Quality Control
The interpretation of MIC values and zone diameters requires the use of clinical breakpoints established by regulatory bodies such as CLSI and EUCAST. These breakpoints categorize an isolate as susceptible, intermediate, or resistant, which guides clinical treatment decisions.
Quality control (QC) is a critical component of antimicrobial susceptibility testing. Reference strains with known MICs and zone diameters (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Haemophilus influenzae ATCC® 49247™) should be tested concurrently with clinical isolates to ensure the accuracy and reproducibility of the results. The obtained QC results must fall within the acceptable ranges defined by CLSI or EUCAST.
Conclusion
This compound is a potent third-generation cephalosporin with a broad spectrum of activity against common Gram-positive and Gram-negative pathogens. The standardized protocols for broth microdilution and disk diffusion testing outlined in these application notes provide a reliable framework for in vitro susceptibility testing in research and drug development settings. Accurate and consistent application of these methods, coupled with appropriate quality control measures, is essential for generating meaningful data to inform the clinical use of this important antimicrobial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]
- 3. Cefepime Therapy for Monomicrobial Enterobacter cloacae Bacteremia: Unfavorable Outcomes in Patients Infected by Cefepime-Susceptible Dose-Dependent Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficacy and In Vitro Activity of Novel Antibiotics for Infections With Carbapenem-Resistant Gram-Negative Pathogens [frontiersin.org]
- 6. pneumoniae moraxella catarrhalis: Topics by Science.gov [science.gov]
- 7. [Antimicrobial activities of cefcapene against clinical isolates from respiratory tract infections of outpatients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Impact of Revised Cefepime Breakpoint in Patients With Enterobacteriaceae Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Degradation of Cefcapene Pivoxil Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for studying the degradation of Cefcapene Pivoxil Hydrochloride Hydrate. This document is intended to guide researchers in establishing robust stability-indicating methods and in understanding the degradation pathways of this third-generation oral cephalosporin.
Introduction
This compound is a prodrug that is hydrolyzed to its active metabolite, cefcapene. Like other β-lactam antibiotics, it is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Understanding its degradation profile is crucial for formulation development, establishing storage conditions, and ensuring patient safety. This document outlines the methodologies for forced degradation studies and the analytical techniques used to separate and identify the degradation products.
Analytical Methodology: Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate Cefcapene Pivoxil from its degradation products.
Chromatographic Conditions
A validated isocratic reverse-phase HPLC (RP-HPLC) method has been shown to be effective for the analysis of Cefcapene Pivoxil and its degradation products.[1][2]
| Parameter | Condition |
| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : (10 mmol L⁻¹ Citric Acid + 18 mmol L⁻¹ Potassium Chloride) (45:55 v/v) |
| Flow Rate | 1.0 mL min⁻¹ |
| Detection Wavelength | 270 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Retention Time (Cefcapene Pivoxil) | Approximately 3.84 minutes |
| Major Degradation Products' Retention Times | Approximately 1.57 and 2.53 minutes |
Forced Degradation Studies: Experimental Protocols
Forced degradation studies, or stress testing, are performed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule. The following protocols are based on established methods for Cefcapene Pivoxil.[1][3]
Acidic Degradation
-
Objective: To investigate degradation under acidic conditions.
-
Protocol:
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 50 mL of 0.3 mol L⁻¹ hydrochloric acid that has been pre-heated to 363 K (90 °C).
-
Adjust the ionic strength of the solution to 0.5 mol L⁻¹ using a 4 mol L⁻¹ sodium chloride solution.
-
Maintain the solution at 363 K in a stoppered flask.
-
At specific time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw 1 mL samples.
-
Immediately cool the samples in an ice-water bath to stop the degradation.
-
Analyze the samples by the stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To assess the susceptibility of the drug to oxidation.
-
Protocol:
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 50 mL of 30% hydrogen peroxide (H₂O₂) solution that has been equilibrated to 343 K (70 °C).
-
Maintain the solution in a stoppered flask at 343 K.
-
At specified time intervals, withdraw 1 mL samples.
-
Immediately cool the samples to room temperature.
-
Analyze the samples by HPLC.
-
Thermal Degradation (Solid State)
-
Objective: To evaluate the effect of high temperature on the solid drug substance.
-
Protocol:
-
Weigh 5 mg samples of this compound into 5 mL vials.
-
Place the vials in a heat chamber at 373 K (100 °C) or 393 K (120 °C) with 0% relative humidity.
-
At specified time intervals (e.g., over 28 days), remove the vials and allow them to cool to room temperature.
-
Dissolve the contents in acetonitrile and quantitatively transfer to a 25 mL volumetric flask, diluting to volume with acetonitrile.
-
Analyze the solutions by HPLC.
-
Radiolytic Degradation (Solid State)
-
Objective: To study the impact of irradiation on the drug's stability.
-
Protocol:
-
Weigh 5 mg samples of this compound into 5 mL vials and seal them.
-
Expose the samples to a source of irradiation, such as a linear electron accelerator, to a desired dose (e.g., 25 kGy and 400 kGy).
-
After irradiation, dissolve the contents of the vials in acetonitrile.
-
Quantitatively transfer the solution to a 25 mL volumetric flask and dilute to volume with acetonitrile.
-
Analyze the prepared solutions using the HPLC method.
-
Alkaline Degradation (Considerations)
Direct alkaline degradation studies in aqueous solutions are challenging for Cefcapene Pivoxil as it has been observed to precipitate in alkaline conditions.[2] Researchers may need to explore alternative methodologies for poorly soluble drugs in alkaline media, such as using co-solvents or performing the study in a suspension.
Photolytic Degradation (General Guidance)
-
Objective: To determine the effect of light exposure on the drug substance.
-
Protocol:
-
Expose the drug substance, spread as a thin layer, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
At the end of the exposure period, prepare solutions of both the exposed and control samples.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
Data Presentation: Summary of Forced Degradation Results
The following table summarizes the quantitative results from forced degradation studies on this compound.[1]
| Stress Condition | Time | Temperature | Degradation (%) | Major Degradation Product Retention Times (min) |
| 0.5 mol L⁻¹ HCl | 240 min | 363 K | 56.4 | 1.57, 2.53 |
| 30% H₂O₂ | - | 343 K | Significant | 1.57, 2.53 |
| Dry Heat | 28 days | 373 K | Stable | - |
| Dry Heat | 28 days | 393 K | Stable | - |
| Radiolysis | - | - | 1.66 - 10.84 | - |
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Proposed Degradation Pathway of Cefcapene Pivoxil
Based on the known reactivity of cephalosporins and the structure of Cefcapene Pivoxil, a plausible degradation pathway involves hydrolysis of the pivoxil ester and cleavage of the β-lactam ring.
Caption: Proposed degradation pathways for Cefcapene Pivoxil.
Structural Elucidation of Degradation Products
While the primary degradation products from acidic and oxidative stress have been separated by HPLC, their exact structures have not been fully elucidated in the public literature. To definitively identify these and other potential degradation products, advanced analytical techniques are required:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: To determine the molecular weights and fragmentation patterns of the degradation products, providing strong evidence for their chemical structures.
-
High-Resolution Mass Spectrometry (HRMS), such as LC-MS/TOF: To obtain accurate mass measurements, which can help in determining the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural elucidation of isolated degradation products.
Conclusion
The study of this compound degradation is a critical component of its pharmaceutical development. The protocols and data presented here provide a solid foundation for researchers to conduct forced degradation studies and to develop and validate stability-indicating analytical methods. Further investigation using advanced hyphenated techniques is recommended for the complete structural elucidation of its degradation products and to gain a comprehensive understanding of its degradation pathways. This knowledge is paramount for ensuring the quality, safety, and efficacy of Cefcapene Pivoxil drug products.
References
Application Notes and Protocols for In Vivo Studies of Cefcapene Pivoxil Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefcapene Pivoxil Hydrochloride Hydrate is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed to its active form, cefcapene, by esterases in the intestinal wall during absorption. Cefcapene exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting the synthesis of the bacterial cell wall. These application notes provide an overview of relevant animal models and detailed protocols for the in vivo evaluation of this compound, intended to guide researchers in preclinical studies.
Mechanism of Action
Cefcapene, the active metabolite of this compound, is a β-lactam antibiotic that targets and inactivates penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to PBPs, cefcapene inhibits the transpeptidation reaction, which cross-links the peptide chains of the peptidoglycan backbone. This disruption of cell wall synthesis leads to the loss of cell integrity, ultimately resulting in bacterial cell lysis and death.
Application of Cefcapene Pivoxil Hydrochloride Hydrate in Pediatric Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefcapene Pivoxil Hydrochloride Hydrate is an orally administered third-generation cephalosporin antibiotic.[1] It is a prodrug that is hydrolyzed to its active form, cefcapene, after absorption.[1] This document provides detailed application notes and protocols for the use of this compound in pediatric research, with a focus on its clinical efficacy, pharmacokinetics, and safety profile in this population. Cefcapene exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2][3] In Japan, it is approved for the treatment of a variety of pediatric infections, including skin and soft tissue infections, respiratory tract infections, urinary tract infections, and otolaryngological infections.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from pediatric studies involving this compound.
Table 1: Clinical Efficacy in Pediatric Respiratory Tract Infections [4][5][6]
| Infection Type | Clinical Response Rate (%) |
| Pharyngitis/Laryngopharyngitis | 100 |
| Acute Bronchitis | 84.6 |
| Tonsillitis | 100 |
| Pneumonia | 100 |
| Overall | 95.8 |
Table 2: Bacteriological Eradication Rates in Pediatric Respiratory Tract Infections [4][5][6]
| Pathogen | Eradication Rate (%) |
| Haemophilus influenzae | 73.8 |
| Streptococcus pyogenes | 73.8 |
| Moraxella catarrhalis | 73.8 |
| Streptococcus pneumoniae | 73.8 |
| Overall | 73.8 |
Table 3: Pharmacokinetic Parameters (Simulated) in Pediatric Patients [4][5]
| Parameter | Value |
| Dosing Regimen | 3 mg/kg, three times daily |
| PK/PD Breakpoint (Time above MIC > 40%) | 0.27 µg/mL |
Table 4: Comparative Efficacy in Pediatric Group A Streptococcal Pharyngitis [7]
| Treatment Group (Duration) | Bacteriological Eradication Rate (%) | Clinical Cure Rate (%) | Relapse Rate (%) |
| Cefcapene Pivoxil (5 days) | 93.8 | 100 | 1.3 |
| Cefcapene Pivoxil (10 days) | 96.2 | 100 | 4.0 |
| Amoxicillin (10 days) | 91.7 | 100 | 2.9 |
Table 5: Incidence of Adverse Drug Reactions in a Comparative Study [8]
| Adverse Reaction | Cefcapene Pivoxil (%) | Cefdinir (%) |
| Soft Stool/Diarrhea | 14-32 | 12-18 |
Experimental Protocols
Protocol 1: Assessment of Clinical Efficacy in Pediatric Respiratory Tract Infections
1. Study Design: A prospective, open-label, non-comparative study.
2. Patient Population:
- Inclusion Criteria: Male and female pediatric patients (e.g., 6 months to 12 years of age) with a clinical diagnosis of a bacterial respiratory tract infection (e.g., pharyngitis, tonsillitis, acute bronchitis, pneumonia). Evidence of bacterial infection may be based on clinical signs and symptoms and, where appropriate, supported by laboratory tests (e.g., rapid antigen detection test for Streptococcus pyogenes).
- Exclusion Criteria: Known hypersensitivity to cephalosporins, history of severe allergic reactions to other beta-lactam antibiotics, severe underlying disease, or concurrent use of other antibiotics.
3. Investigational Drug and Dosing:
- This compound fine granules for pediatric use.
- Dosage: 3 mg (potency) per kilogram of body weight, administered orally three times a day after meals.[2][3]
4. Efficacy Assessments:
- Clinical Assessment: Performed at baseline, during treatment, and at a follow-up visit. Clinical signs and symptoms (e.g., fever, cough, sore throat, tonsillar swelling/exudate) are scored on a standardized scale. Clinical cure is defined as the complete resolution of signs and symptoms of infection.
- Bacteriological Assessment: Nasopharyngeal or throat swabs are collected at baseline and at the end of treatment for culture and identification of the causative pathogen(s). Bacteriological eradication is defined as the absence of the baseline pathogen in the post-treatment culture.
5. Statistical Analysis:
- Clinical efficacy and bacteriological eradication rates are calculated as percentages with 95% confidence intervals.
- Subgroup analyses may be performed based on age, specific diagnosis, and causative pathogen.
Protocol 2: Pharmacokinetic Study in a Pediatric Population
1. Study Design: A single-dose, open-label pharmacokinetic study.
2. Patient Population:
- Inclusion Criteria: Male and female pediatric patients requiring antibiotic therapy for a mild to moderate infection, for whom this compound is considered an appropriate treatment. Age range, for example, 2 to 12 years. Written informed consent from a parent or legal guardian.
- Exclusion Criteria: History of significant renal, hepatic, or gastrointestinal disease. Use of any medication known to interact with cephalosporins.
3. Drug Administration and Sample Collection:
- A single oral dose of this compound (e.g., 3 mg/kg) is administered to fasting subjects.
- Blood samples (e.g., 2-3 mL) are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).
- Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
- Plasma concentrations of the active metabolite, cefcapene, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
- Sample Preparation: Protein precipitation with methanol.
- Chromatography: C18 column with a mobile phase of methanol and ammonium acetate buffer.[2]
- Detection: Triple quadrupole mass spectrometer in negative electron spray ionization (ESI) mode using multiple reaction monitoring (MRM).
5. Pharmacokinetic Analysis:
- Pharmacokinetic parameters are calculated using non-compartmental analysis. Key parameters include:
- Maximum plasma concentration (Cmax)
- Time to reach maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t1/2)
- Population pharmacokinetic modeling may also be employed to identify covariates influencing drug disposition.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Cefcapene Action.
Caption: Pediatric Clinical Efficacy Study Workflow.
Caption: Carnitine Deficiency Risk Pathway.
Safety Considerations in Pediatric Research
The most commonly reported adverse reactions to this compound in pediatric patients include gastrointestinal symptoms such as diarrhea and abdominal pain, as well as skin rashes.
A significant safety concern, particularly in the pediatric population, is the risk of hypocarnitinemia and associated hypoglycemia.[9] The pivoxil moiety of the prodrug is metabolized to pivalic acid, which is excreted in the urine as pivaloyl-carnitine. This process can lead to a depletion of carnitine stores, which is of particular concern in young children who have lower baseline carnitine levels.[10] Therefore, careful monitoring for signs of hypoglycemia (e.g., jitteriness, restlessness, vomiting) is warranted, especially in infants and young children with decreased food intake.[9] Long-term or repeated use in this population should be approached with caution.
References
- 1. Clinical trials on pediatric lower-respiratory-tract infection: results and comments with cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. [PK/PD breakpoints and clinical/bacteriological effects of cefcapene pivoxil fine granules for children at free drug concentrations in pediatric patients with respiratory infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microbenotes.com [microbenotes.com]
- 8. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. childrensmercy.org [childrensmercy.org]
- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Cefcapene Pivoxil Hydrochloride Hydrate in solution
Welcome to the technical support center for Cefcapene Pivoxil Hydrochloride Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitates upon preparation. What could be the cause?
A1: this compound has limited aqueous solubility and is known to be unstable in certain conditions. Precipitation can occur due to several factors:
-
pH of the solution: The compound is particularly unstable in alkaline (basic) solutions, where it can rapidly degrade and precipitate. It is recommended to work in acidic to neutral pH ranges, ideally between pH 3 and 5 for maximal stability.
-
Solvent choice: While slightly soluble in water, it is more soluble in organic solvents like methanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). However, even in these solvents, long-term stability is not guaranteed.
-
Temperature: Elevated temperatures can accelerate degradation, potentially leading to the formation of less soluble degradation products.
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to the inherent instability of this compound in solution, it is strongly recommended to prepare solutions fresh for each experiment.[1] If a stock solution must be prepared, consider the following:
-
Solvent: Use a high-purity solvent in which the compound is freely soluble, such as methanol or DMSO.
-
Temperature: Store the stock solution at a low temperature (e.g., -20°C or -80°C) to slow down the rate of degradation.
-
Light and Air: Protect the solution from light and minimize exposure to air to prevent photolytic and oxidative degradation.
-
pH: If using an aqueous-based buffer, ensure the pH is in the optimal range of 3-5. Be aware that buffer components can sometimes catalyze degradation.
Q3: What are the primary degradation pathways for this compound in solution?
A3: The main degradation pathways are hydrolysis, oxidation, and thermal degradation.
-
Hydrolysis: The ester and β-lactam moieties are susceptible to hydrolysis. This is accelerated by acidic and, particularly, basic conditions.
-
Oxidation: The molecule can be degraded by oxidizing agents.
-
Thermal Degradation: Higher temperatures increase the rate of all degradation reactions.
Q4: Are there any known stabilizers I can use to improve the solution stability of this compound?
A4: While specific studies on stabilizers for Cefcapene Pivoxil solutions are limited, general strategies for similar compounds include:
-
pH Adjustment: Maintaining a pH between 3 and 5 is the most critical factor for enhancing stability in aqueous environments.
-
Cosolvents: Using a cosolvent system (e.g., a mixture of water and a water-miscible organic solvent like ethanol or propylene glycol) can sometimes improve stability, although this needs to be empirically determined for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in solution over the course of the experiment. | Prepare fresh solutions immediately before use. If the experiment is lengthy, consider preparing multiple fresh batches. Minimize the time the compound is in solution. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Refer to the section on Potential Degradation Products and the provided experimental protocol for the Stability-Indicating HPLC Method to identify and quantify the parent compound and its degradants. |
| Loss of biological activity | Degradation of the active β-lactam ring. | Ensure proper storage and handling of both the solid compound and its solutions to minimize degradation. Confirm the purity of your starting material. |
| Precipitation in buffered solution | pH-induced degradation or buffer catalysis. | Check the pH of your buffer and adjust to the optimal range of 3-5. Be aware that some buffer species (e.g., phosphate and acetate) can catalyze hydrolysis. Consider using a different buffer system if catalysis is suspected. |
Data Presentation
Summary of Forced Degradation Studies
The following table summarizes the degradation of this compound under various stress conditions.
| Stress Condition | Temperature | Time | % Degradation |
| Acidic Hydrolysis (0.5 M HCl) | 363 K (90°C) | 240 min | 56.4% |
| Oxidative (30% H₂O₂) | 343 K (70°C) | - | Significant degradation |
| Thermal (Dry Heat) | 373 K & 393 K (100°C & 120°C) | 28 days | Stable |
| Radiolytic | Ambient | - | 1.66 - 10.84% |
Data extracted from stability-indicating HPLC method development studies.
Experimental Protocols
Stability-Indicating HPLC Method
This method allows for the quantification of this compound in the presence of its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 45 volumes of acetonitrile and 55 volumes of an aqueous solution containing 10 mmol/L citric acid and 18 mmol/L potassium chloride.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 30°C.
-
Retention Time of Cefcapene Pivoxil: Approximately 3.84 minutes.
-
Retention Times of Degradation Products: Approximately 1.57 to 2.53 minutes under acidic hydrolysis conditions.
Visualizations
Potential Degradation Pathway of Cefcapene Pivoxil
Caption: Potential degradation pathways of Cefcapene Pivoxil under stress conditions.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of Cefcapene Pivoxil in solution.
References
Technical Support Center: Cefcapene Pivoxil Hydrochloride Hydrate HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Cefcapene Pivoxil Hydrochloride Hydrate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Dead volume in the HPLC system. | 1. Wash the column with a strong solvent, or replace it if necessary. 2. Ensure the mobile phase pH of 2.36 is accurately prepared. 3. Reduce the sample concentration. The validated linearity range is 20–240 mg L-1. 4. Check and minimize tubing lengths and ensure proper fitting connections. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Changes in flow rate. | 1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a column oven set to 30 °C for consistent temperature control.[1] 3. Equilibrate the column with the mobile phase until a stable baseline and consistent retention times are achieved. 4. Check the pump for leaks and ensure it is properly primed. Verify the flow rate. |
| Poor Resolution Between Cefcapene and Degradation Products | 1. Incorrect mobile phase composition. 2. Wrong column type. 3. Flow rate is too high. | 1. Use the recommended mobile phase: 45 volumes of acetonitrile and 55 volumes of a mixture of 10 mmol L-1 citric acid and 18 mmol L-1 potassium chloride.[1] 2. A C18 column (250 mm × 4.6 mm, 5 µm) is recommended for optimal separation.[2][1] 3. Maintain a flow rate of 1 mL min-1.[1] |
| Ghost Peaks or Extraneous Peaks | 1. Contaminated mobile phase or diluent. 2. Carryover from previous injections. 3. Impurities in the sample. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the autosampler method and inject a blank solvent after a high-concentration sample. 3. The method is designed to separate Cefcapene from its degradation products. If unexpected peaks appear, investigate potential new impurities or sample contamination. |
| Low Signal Intensity or No Peak | 1. Incorrect detector wavelength. 2. Sample degradation. 3. Injection issue. 4. Detector lamp failure. | 1. Ensure the UV detector is set to 270 nm.[1] 2. Cefcapene Pivoxil is susceptible to degradation, especially in solution. Prepare samples fresh and protect them from light and heat. 3. Check the injector for any blockages or leaks. 4. Check the detector lamp status and replace it if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal HPLC parameters for the analysis of this compound?
A1: The following table summarizes the recommended HPLC parameters for a stability-indicating assay.
| Parameter | Recommended Condition |
| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 45 volumes of acetonitrile and 55 volumes of a mixture of citric acid (10 mmol L⁻¹) and potassium chloride (18 mmol L⁻¹) |
| pH of Mobile Phase | 2.36 |
| Flow Rate | 1 mL min⁻¹ |
| Detection Wavelength | 270 nm |
| Column Temperature | 30 °C |
| Retention Time | Approximately 3.84 minutes |
This method has been validated for selectivity, linearity, precision, accuracy, and robustness.[1]
Q2: How should I prepare the sample for analysis?
A2: this compound is slightly soluble in water and has a solubility of 2 mg/mL in DMSO. For the stability studies from which the optimal method was derived, samples were prepared by dissolving an accurately weighed amount in the appropriate stress condition medium (e.g., hydrochloric acid or hydrogen peroxide solution) or in a suitable solvent for solid-state analysis.[2] The linearity of the method was established in the concentration range of 20-240 mg L⁻¹.[3]
Q3: What are the common degradation products of Cefcapene Pivoxil, and how can I identify them?
A3: Cefcapene Pivoxil is susceptible to degradation under acidic hydrolysis and oxidative stress conditions. In forced degradation studies, major degradation products were observed with retention times of approximately 1.57 and 2.53 minutes under acidic conditions. The described HPLC method is capable of separating these degradation products from the main Cefcapene Pivoxil peak, which has a retention time of about 3.84 minutes.[3]
Q4: The Japanese Pharmacopoeia mentions a size-exclusion chromatography (SEC) method. When should I use that?
A4: The Japanese Pharmacopoeia describes an SEC method specifically for determining polymer impurities in Cefcapene Pivoxil Hydrochloride formulations.[4] This method utilizes a column packed with a styrene-divinylbenzene copolymer gel. If your focus is on quantifying high molecular weight impurities (polymers), the SEC method is appropriate. For routine purity testing and stability studies where separation of the active ingredient from its smaller degradation products is the goal, the reversed-phase HPLC method is more suitable.[4]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines the steps for the quantitative determination of this compound and its degradation products.
1. Preparation of Mobile Phase:
-
Prepare a solution containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride in high-purity water.
-
Mix 55 volumes of this aqueous solution with 45 volumes of acetonitrile.
-
Adjust the pH of the final mixture to 2.36.
-
Degas the mobile phase before use.
2. Chromatographic System:
-
An HPLC system equipped with a UV detector and a column oven.
-
Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm).
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL min⁻¹.
-
Set the UV detection wavelength to 270 nm.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent to achieve a concentration within the linear range (20-240 mg L⁻¹).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution multiple times to check for system suitability parameters such as peak asymmetry, theoretical plates, and repeatability of retention time and peak area.
5. Analysis:
-
Inject the prepared sample and standard solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
6. Calculation:
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard solution.
Visualizations
References
Technical Support Center: Cefcapene Pivoxil Hydrochloride Hydrate Formulation
Welcome to the technical support center for the formulation of Cefcapene Pivoxil Hydrochloride Hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Dissolution Issues
Question: My this compound formulation is showing poor dissolution. What are the potential causes and how can I improve it?
Answer:
Poor dissolution is a common challenge due to the drug's low aqueous solubility.[1][2] Here are the potential causes and troubleshooting steps:
-
Inadequate Particle Size Reduction: The raw material may have a large particle size, reducing the surface area for dissolution.
-
Solution: Micronize the this compound raw material to a particle size of less than 80 μm before formulation.[3]
-
-
Poor Wettability: The drug powder may not be easily wetted by the dissolution medium.
-
Solution: Incorporate wetting agents or hydrophilic polymers (e.g., Hydroxypropyl Methylcellulose) into your formulation.
-
-
Suboptimal Excipient Selection: The choice and ratio of fillers and disintegrants can significantly impact dissolution.
-
Improper Granulation: The granulation process may result in overly dense or hard granules that do not disintegrate effectively.
Question: What dissolution testing parameters are recommended for this compound tablets?
Answer:
Based on formulation patents, a common method for dissolution testing is:
-
Apparatus: USP Apparatus 2 (Paddle Method)[3]
-
Medium: 1000 mL of buffered saline solution with a pH of 6.8[3]
-
Rotation Speed: 50 rpm[3]
-
Acceptance Criteria: A common target is not less than 75% of the drug dissolved in a specified time (e.g., 4-8 minutes for immediate-release tablets).[3]
2. Stability Concerns
Question: I am observing degradation of this compound in my aqueous-based formulation. What are the likely degradation pathways and how can I mitigate this?
Answer:
Cefcapene Pivoxil is susceptible to degradation in aqueous solutions, particularly under acidic and oxidative conditions.[5]
-
Acid Hydrolysis: The drug degrades significantly in acidic environments. For instance, in 0.5 M HCl at 363 K, over 50% degradation can occur in 4 hours.
-
Mitigation:
-
Avoid highly acidic excipients in the formulation.
-
For liquid formulations, use a buffered system to maintain a pH closer to neutrality.
-
Consider developing a dry powder for oral suspension, to be reconstituted just before use, minimizing the time the drug is in an aqueous environment.[6]
-
-
-
Oxidation: The molecule is also susceptible to oxidative stress.
-
Mitigation:
-
Incorporate antioxidants into the formulation.
-
Protect the formulation from light and high temperatures.
-
Use packaging that minimizes oxygen exposure.
-
-
-
Alkaline Instability: Cefcapene Pivoxil precipitates in alkaline solutions, which can also lead to degradation.
-
Mitigation: Maintain the formulation pH in a slightly acidic to neutral range.
-
Question: How can I monitor the stability of my formulation and quantify degradation products?
Answer:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method should be able to separate the intact drug from its degradation products.[5] A validated method allows for the accurate quantification of the remaining active pharmaceutical ingredient (API) and the detection of impurities over time under various stress conditions (e.g., heat, humidity, light).
3. Taste Masking Challenges
Question: Cefcapene Pivoxil has a strong bitter taste. What are effective taste-masking strategies for oral formulations, especially for pediatrics?
Answer:
The bitter taste is a significant hurdle.[2] Effective taste masking is crucial for patient compliance. Here are some proven strategies:
-
Polymer Coating: This is a highly effective method to create a physical barrier between the drug and the taste buds.[7]
-
Recommended Polymers: pH-sensitive polymers like Eudragit E PO are ideal. They are insoluble at the neutral pH of saliva but dissolve readily in the acidic environment of the stomach, ensuring drug release.[7][8]
-
Process: The drug particles can be coated using techniques like fluid bed coating. The coating level needs to be optimized to ensure complete taste masking without compromising dissolution.[7]
-
-
Granulation and Flavoring:
-
Process: Prepare granules containing the drug and then blend them with sweeteners (e.g., sucrose, stevioside) and flavors (e.g., fruit flavors).[2][9]
-
Note: This method may not be sufficient for the intense bitterness of Cefcapene Pivoxil on its own but is often used in conjunction with other techniques like polymer coating.
-
-
Inclusion Complexation:
-
Process: Form a complex of the drug with a cyclodextrin. The drug molecule fits into the cavity of the cyclodextrin, which can mask the bitter taste.
-
Question: How can I assess the effectiveness of my taste-masking strategy?
Answer:
A multi-pronged approach is recommended:
-
In Vitro Dissolution: A modified, small-volume dissolution test in a medium simulating saliva (e.g., pH 6.8 buffer) can be indicative. A low drug release in the initial minutes suggests successful taste masking.[10]
-
Human Taste Panel: This is the gold standard for taste assessment. A trained panel can rate the bitterness of the formulation on a hedonic scale.[11][12]
-
Electronic Tongue: An analytical instrument that can discriminate between different tastes and quantify the taste-masking efficiency.
4. Manufacturing and Processing Issues
Question: I am encountering capping and sticking during the tablet compression of my Cefcapene Pivoxil formulation. What are the common causes and solutions?
Answer:
Capping (separation of the top or bottom of the tablet) and sticking (adhesion of material to the punch faces) are common tablet defects.
-
Causes of Capping:
-
Entrapped Air: Air trapped in the granules expands upon ejection from the die, causing the tablet to cap.[13][14]
-
Excessive Fines: A high percentage of fine particles in the granulation can lead to poor bonding and air entrapment.[13]
-
Granules Too Dry: Over-dried granules can be brittle and lack the necessary plasticity for proper compression.[13][15]
-
-
Solutions for Capping:
-
Optimize Granulation: Ensure a uniform granule size distribution and avoid excessive fines.[13]
-
Control Moisture Content: Maintain an optimal moisture level in the granules (typically 1-2.5%).[16]
-
Adjust Machine Settings: Reduce the turret speed and consider using a pre-compression step to force out trapped air.[16]
-
Use Tapered Dies: These can help facilitate the escape of air during compression.[14]
-
-
Causes of Sticking:
-
Solutions for Sticking:
-
Ensure Proper Drying: Granules must be dried to the optimal moisture content.[17]
-
Optimize Lubrication: Increase the amount or change the type of lubricant (e.g., magnesium stearate). Ensure adequate blending time for the lubricant.[14]
-
Polish Punch Faces: Smooth, well-maintained tooling is less likely to cause sticking.[14]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly soluble / Sparingly soluble | [1][18] |
| N,N-dimethylformamide | Freely soluble | [1] |
| Methanol | Freely soluble | [1] |
| Ethanol (95%) | Sparingly soluble | [1] |
| DMSO | 2 mg/mL (clear solution) | [19] |
Table 2: Stability of Cefcapene Pivoxil under Forced Degradation
| Stress Condition | Parameters | Observation | Reference |
| Acid Hydrolysis | 0.5 M HCl, 363 K, 240 min | 56.4% degradation | |
| Alkaline Hydrolysis | - | Precipitation observed, degradation rate not estimated | |
| Oxidation | 30% H₂O₂, 343 K | Fairly resistant, accelerated at increased temperature | |
| Thermal (Dry Heat) | 373 K and 393 K, 28 days | Stable |
Experimental Protocols
1. Protocol for Stability-Indicating HPLC Method
This protocol is based on a validated method for determining Cefcapene Pivoxil in the presence of its degradation products.[5]
-
Chromatographic System:
-
Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile and a mixture of 10 mmol/L citric acid and 18 mmol/L potassium chloride (45:55 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Column Temperature: 30 °C
-
-
Standard Solution Preparation:
-
Accurately weigh about 40 mg of Cefcapene Pivoxil Hydrochloride Reference Standard.
-
Dissolve in and dilute to 100.0 mL with methanol to get a stock solution.
-
Pipette 10.0 mL of the stock solution, add 10.0 mL of an internal standard solution, and dilute to 50.0 mL with a 1:1 mixture of water and methanol.
-
-
Sample Solution Preparation:
-
Prepare the sample in the same manner as the standard solution.
-
-
Procedure:
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
The retention time for Cefcapene Pivoxil is approximately 3.84 minutes, with degradation products eluting earlier.
-
2. Protocol for Wet Granulation of Cefcapene Pivoxil Hydrochloride Tablets
This protocol is adapted from a patented formulation.[3]
-
Materials:
-
Cefcapene Pivoxil Hydrochloride (micronized, <80 μm)
-
Starch
-
Sucrose
-
Croscarmellose Sodium
-
30% Ethanol Solution (as binder)
-
Magnesium Stearate
-
-
Procedure:
-
Sieving: Sieve all raw materials through an appropriate mesh screen.
-
Dry Mixing: Mix the prescribed amounts of Cefcapene Pivoxil Hydrochloride, starch, sucrose, and croscarmellose sodium in a high-shear mixer.
-
Wet Granulation: Gradually add the 30% ethanol solution to the powder blend while mixing until a suitable wet mass is formed.
-
Wet Milling: Pass the wet mass through a screen (e.g., mesh 14) to break up large agglomerates.
-
Drying: Dry the wet granules in a fluid bed dryer or tray dryer at 40°C until the desired moisture content is reached.
-
Dry Milling: Mill the dried granules to achieve a uniform size distribution.
-
Lubrication: Add the prescribed amount of magnesium stearate to the dried granules and blend for a short period (e.g., 3-5 minutes).
-
Compression: Compress the final blend into tablets using a rotary tablet press.
-
(Optional) Coating: The compressed tablets can be film-coated for taste masking and aesthetic purposes.
-
Visualizations
Caption: A typical workflow for developing a Cefcapene Pivoxil oral solid dosage form.
Caption: A logical decision tree for troubleshooting poor dissolution of Cefcapene Pivoxil tablets.
Caption: A decision-making guide for resolving capping issues during tablet manufacturing.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. CN110974803A - Cefcapene pivoxil hydrochloride granules and preparation method thereof - Google Patents [patents.google.com]
- 3. Cefcapene pivoxil hydrochloride composition and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. scribd.com [scribd.com]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo investigation of taste-masking effectiveness of Eudragit E PO as drug particle coating agent in orally disintegrating tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Causes and Remedies of Capping in Tablet Manufacturing | Pharmaguideline [pharmaguideline.com]
- 14. Common Tablet Defects: Causes and Remedies - Pharmapproach.com [pharmapproach.com]
- 15. lfatabletpresses.com [lfatabletpresses.com]
- 16. Tablet Defects and How to Overcome Them in Manufacturing - Vici Health Sciences [vicihealthsciences.com]
- 17. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 18. toku-e.com [toku-e.com]
- 19. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Forced Degradation Studies of Cefcapene Pivoxil Hydrochloride Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Cefcapene Pivoxil Hydrochloride Hydrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having trouble performing alkaline hydrolysis on Cefcapene Pivoxil. The drug precipitates out of my solution. What should I do?
A1: This is a known issue. Cefcapene Pivoxil has been observed to precipitate in alkaline solutions, which makes it difficult to assess its degradation rate under basic hydrolysis conditions.[1] One study also reported decreased recovery rates of Cefcapene Pivoxil due to poor solubility in the presence of an alkaline substance like magnesium oxide.[2]
Troubleshooting Steps:
-
Acknowledge the Limitation: For regulatory submissions, it is important to document that the alkaline degradation study was attempted and that precipitation of the active pharmaceutical ingredient (API) was observed.
-
Alternative Solvents: Consider experimenting with a co-solvent system that may improve the solubility of Cefcapene Pivoxil in alkaline conditions. However, be aware that the solvent itself could influence the degradation pathway.
-
Focus on Other Conditions: Since significant degradation is observed under acidic, oxidative, and thermal stress conditions, a robust stability-indicating method can still be developed by focusing on these areas.[1]
Q2: I can't find a standard protocol for the photolytic degradation of Cefcapene Pivoxil. What conditions should I use?
A2: Currently, there is a lack of publicly available, detailed studies specifically on the photolytic degradation of Cefcapene Pivoxil. While ICH guidelines recommend photostability testing, specific conditions for this compound have not been widely published.
Recommendations:
-
Follow ICH Q1B Guidelines: In the absence of a specific protocol, adhere to the ICH Q1B guideline for photostability testing of new drug substances and products. This typically involves exposing the drug substance to a light source that produces a combination of UV and visible light.
-
Start with a Pilot Study: Begin with a small-scale pilot study to determine the photosensitivity of Cefcapene Pivoxil. Expose a solution of the drug to a calibrated light source for a defined period and analyze for degradation.
-
Reference Other Cephalosporins: You may refer to photostability studies of other structurally related cephalosporins to establish initial experimental parameters, but be aware that the results may not be directly transferable.
Q3: My chromatogram shows two major degradation peaks after acidic and oxidative stress. Are these the expected degradation products?
A3: Yes, this is consistent with published findings. Under acidic hydrolysis (e.g., 0.5 M HCl at 363 K) and oxidative stress, two primary degradation products are typically observed.[1] In one study, these degradation products had retention times of approximately 1.57 and 2.53 minutes using the specified HPLC method.[1]
Q4: What is the primary degradation pathway for Cefcapene Pivoxil?
A4: Like other cephalosporins, the primary degradation pathway for Cefcapene Pivoxil involves the cleavage of the β-lactam ring.[1] This is due to the high susceptibility of the β-lactam moiety to chemical degradation. The antibacterial activity of cephalosporins is attributed to this ring, so its cleavage results in a loss of efficacy.
Q5: I am not achieving significant degradation under thermal stress. What should I do?
A5: Cefcapene Pivoxil has been shown to be relatively stable under dry heat conditions.[1] If you are not observing significant degradation, you may need to increase the temperature or the duration of the study.
Troubleshooting Steps:
-
Increase Temperature: In published studies, temperatures of 373 K (100°C) and 393 K (120°C) were used for solid-state thermal degradation.[1]
-
Extend Duration: The drug showed desired stability after 28 days at these temperatures, so a longer study duration may be necessary to induce significant degradation.[1]
-
Consider Humidity: While dry heat studies are common, introducing humidity (as per ICH Q1A guidelines) can sometimes accelerate degradation.
Data Summary Tables
Table 1: Summary of Forced Degradation Conditions and Results
| Stress Condition | Reagent/Parameters | Temperature | Duration | % Degradation | Primary Degradant Retention Times (min) | Reference |
| Acid Hydrolysis | 0.3 M - 0.5 M HCl | 363 K (90°C) | 240 min | 56.4% | 1.57, 2.53 | [1] |
| Alkaline Hydrolysis | N/A | N/A | N/A | Not Estimated (Precipitation) | N/A | [1] |
| Oxidation | 30% H₂O₂ | 343 K (70°C) | N/A | Significant Degradation | 1.57, 2.53 | [1] |
| Thermal (Solid) | Dry Heat | 373 K & 393 K (100°C & 120°C) | 28 days | Stable | Same as Acidic/Oxidative | [1] |
| Radiolytic | N/A | N/A | N/A | 1.66% - 10.84% | N/A | [1] |
Table 2: Stability-Indicating HPLC Method Parameters
| Parameter | Specification | Reference |
| Column | Lichrospher RP-18 (250 mm x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile : (10 mmol L⁻¹ Citric Acid + 18 mmol L⁻¹ Potassium Chloride) (45:55 v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 270 nm | [1] |
| Column Temperature | 30°C | [1] |
| Retention Time (Cefcapene Pivoxil) | ~3.84 min | [1] |
Detailed Experimental Protocols
1. Acidic Hydrolysis
-
Accurately weigh 10 mg of this compound and dissolve it in 50 mL of 0.3 M hydrochloric acid that has been pre-heated to 363 K (90°C) in a stopped flask.
-
Maintain the temperature of the reaction mixture at 363 K.
-
At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw 1 mL samples.
-
Immediately cool the samples in an ice-water bath to stop the degradation reaction.
-
Analyze the samples by the validated stability-indicating HPLC method.
2. Oxidative Degradation
-
Accurately weigh 10 mg of this compound and dissolve it in 50 mL of 30% hydrogen peroxide solution.
-
Maintain the solution at 343 K (70°C) in a stopped flask to accelerate degradation.
-
At specified time points, withdraw samples, dilute appropriately, and analyze by HPLC.
3. Thermal Degradation (Solid State)
-
Weigh approximately 5 mg of this compound into 5 mL vials.
-
Place the vials in a heat chamber at 373 K (100°C) or 393 K (120°C) with relative humidity at 0%.
-
At predetermined time intervals (e.g., 7, 14, 21, 28 days), remove a vial and allow it to cool to room temperature.
-
Dissolve the contents in acetonitrile, quantitatively transfer to a volumetric flask, and dilute to a known concentration.
-
Analyze the solution by HPLC.
Visualizations
References
Troubleshooting low recovery of Cefcapene Pivoxil Hydrochloride Hydrate in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Cefcapene Pivoxil Hydrochloride Hydrate in their assays.
Troubleshooting Guide: Low Recovery
Low recovery in the assay of this compound is a common issue that can arise from several factors, primarily related to the compound's inherent instability and its potential interactions with the analytical instrumentation. This guide provides a systematic approach to identifying and resolving the root cause of low recovery.
Question 1: My recovery of this compound is significantly below the expected range. What are the most likely causes?
Answer: Low recovery is often attributed to two main factors: degradation of the analyte and its interaction with the HPLC system. This compound is a prodrug containing an ester linkage and a β-lactam ring, both of which are susceptible to hydrolysis. Additionally, as a metal-sensitive compound, it can adsorb to the stainless steel components of a standard HPLC system, leading to peak tailing and reduced peak area.
Here is a logical workflow to troubleshoot this issue:
Mitigating pH-dependent solubility issues of Cefcapene Pivoxil Hydrochloride Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefcapene Pivoxil Hydrochloride Hydrate. The information provided addresses common challenges related to its pH-dependent solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an orally administered prodrug of the third-generation cephalosporin antibiotic, cefcapene.[1][2] It exhibits broad-spectrum antibacterial activity. However, it is characterized as being slightly soluble in water, which can lead to challenges in formulation development, potentially impacting its dissolution rate and bioavailability.[3]
Q2: How does pH affect the solubility and stability of this compound?
Q3: What are the common signs of degradation I should watch for?
A3: Degradation of Cefcapene Pivoxil can be identified by changes in the physical appearance of the solution, such as color change or precipitation. Analytically, degradation can be monitored by techniques like High-Performance Liquid Chromatography (HPLC), where the appearance of new peaks corresponding to degradation products can be observed.[3] Common degradation pathways for cephalosporins involve the hydrolysis of the β-lactam ring.[3]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1][4] It is described as slightly soluble in water and ethanol.[3] For in vivo studies, a co-solvent system of DMSO, PEG300, and Tween-80 has been used to achieve a clear solution.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of the compound during aqueous solution preparation. | The aqueous solubility of the compound is low. The pH of the solution may not be optimal for solubility. | - Consider using a co-solvent system. Start with a small amount of an organic solvent like DMSO or ethanol to dissolve the compound before adding the aqueous buffer. - Adjust the pH of the aqueous medium. Based on the stability of similar compounds, a slightly acidic pH range (e.g., pH 4-6) might be a good starting point to investigate for improved solubility and stability. - Gentle heating and sonication can aid dissolution, but be cautious of potential degradation at elevated temperatures.[4] |
| Inconsistent results in biological assays. | The compound may be degrading in the assay medium due to pH or temperature. Incomplete dissolution leading to inaccurate concentrations. | - Assess the stability of the compound in your specific assay buffer and under the experimental conditions (temperature, light exposure). A stability-indicating HPLC method can be used for this purpose.[3] - Ensure complete dissolution of the compound before use. Visually inspect for any particulate matter. - Prepare fresh solutions for each experiment to minimize degradation.[2] |
| Low oral bioavailability in animal studies. | Poor dissolution of the solid form in the gastrointestinal tract due to low aqueous solubility. Degradation in the acidic environment of the stomach. | - Consider formulation strategies to enhance solubility and dissolution, such as solid dispersions, cyclodextrin complexation, or micronization. - For preclinical studies, formulating the compound in a solution with co-solvents and surfactants can improve absorption.[2] |
| Difficulty in preparing a stock solution at the desired concentration. | The desired concentration exceeds the solubility limit in the chosen solvent. | - Refer to the solubility data to select an appropriate solvent. DMSO is a good starting point for achieving higher concentrations.[4] - If a high concentration in an aqueous medium is required, solubility enhancement techniques will be necessary. |
Experimental Protocols
Below are detailed methodologies for key experiments to mitigate pH-dependent solubility issues.
Protocol 1: Preparation of a Co-solvent System for In Vivo Administration
This protocol is adapted from a method used for preparing a clear solution of this compound for oral administration in animal studies.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture and vortex until a clear solution is obtained.
Note: The final concentration in this example would be approximately 2.08 mg/mL. The ratios can be adjusted based on the desired final concentration and tolerability in the animal model. Always prepare fresh solutions for administration.[2]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
This is a general laboratory-scale protocol that can be adapted for this compound to enhance its dissolution rate.
Materials:
-
This compound
-
A suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 407)
-
A common solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol)
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve the accurately weighed this compound and the carrier in the common solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the solid dispersion from the flask, and gently grind and sieve it to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD to confirm the amorphous nature).
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This method can be used to prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
Procedure:
-
Determine the molar ratio of the drug to cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of the water-ethanol mixture to the cyclodextrin to form a paste.
-
Accurately weigh the this compound and add it to the paste.
-
Knead the mixture for a specified period (e.g., 30-60 minutes), adding more of the solvent mixture if necessary to maintain a suitable consistency.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Wash the powder with a small amount of a non-solvent for the complex (e.g., a non-polar organic solvent) to remove any uncomplexed drug from the surface.
-
Dry the final inclusion complex.
-
Characterize the complex for drug content, solubility, and evidence of inclusion (e.g., using DSC, FTIR, or NMR).
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL (insoluble) | [2] |
| DMSO | Up to 125 mg/mL | [5] |
| Methanol | Soluble | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [2] |
Visualizations
References
Cefcapene Pivoxil Hydrochloride Hydrate stability under acidic and oxidative stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefcapene Pivoxil Hydrochloride Hydrate. The following information addresses common issues encountered during stability studies under acidic and oxidative stress conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under acidic conditions?
A1: this compound is susceptible to degradation under acidic conditions, particularly at elevated temperatures. At room temperature, it is relatively resistant to acidic hydrolysis. However, significant degradation occurs when exposed to acidic solutions at higher temperatures. For instance, in a 0.5 mol L⁻¹ HCl solution at 363 K (90°C), approximately 56.4% of the drug degrades after 240 minutes.[1]
Q2: What are the typical conditions for conducting acidic stress testing on this compound?
A2: A common protocol for acidic stress testing involves dissolving this compound in a hydrochloric acid solution (e.g., 0.3 to 0.5 mol L⁻¹) and incubating at an elevated temperature, such as 363 K (90°C).[1] The ionic strength of the solution can be adjusted to 0.5 mol L⁻¹ with a sodium chloride solution.[1] Samples are typically taken at specific time intervals, cooled immediately, and analyzed.
Q3: How does this compound behave under oxidative stress?
A3: The compound is fairly resistant to oxidative stress at room temperature.[1] To induce and observe degradation within a reasonable timeframe, experiments are often conducted at elevated temperatures in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).
Q4: What are the recommended conditions for oxidative stress testing?
A4: For oxidative stress testing, a typical procedure involves dissolving the compound in a solution of hydrogen peroxide (e.g., 30% H₂O₂) and maintaining it at an elevated temperature, for instance, 343 K (70°C).[1]
Q5: What analytical method is suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. A validated isocratic RP-HPLC method has been reported, which can separate the parent drug from its degradation products.[1][2][3]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected degradation results in acidic stress studies.
-
Possible Cause 1: Temperature Fluctuation.
-
Troubleshooting: Ensure the heating apparatus (e.g., water bath, heating block) maintains a stable and uniform temperature throughout the experiment. Use a calibrated thermometer to verify the temperature.
-
-
Possible Cause 2: Inaccurate Acid Concentration.
-
Troubleshooting: Prepare fresh acidic solutions for each experiment and verify the concentration by titration.
-
-
Possible Cause 3: Sample Precipitation.
-
Troubleshooting: this compound has limited solubility in aqueous solutions. Ensure complete dissolution at the start of the experiment. If precipitation is observed during the study, consider using a co-solvent if it does not interfere with the degradation kinetics or analysis. Note that precipitation in alkaline solutions has been reported, making degradation rate estimation difficult under those conditions.[1]
-
Problem 2: Low or no degradation observed under oxidative stress conditions.
-
Possible Cause 1: Insufficient Stress.
-
Troubleshooting: As the compound is relatively stable to oxidation at room temperature, increasing the temperature is necessary to accelerate degradation.[1] If degradation is still minimal, consider increasing the concentration of the oxidizing agent or the duration of the experiment.
-
-
Possible Cause 2: Degradation of the Oxidizing Agent.
-
Troubleshooting: Hydrogen peroxide can decompose over time. Use a fresh, properly stored solution of H₂O₂ for your experiments.
-
Problem 3: Poor separation of degradation products from the parent peak in HPLC analysis.
-
Possible Cause 1: Inappropriate HPLC Method.
-
Troubleshooting: Verify that the HPLC method is a validated stability-indicating method. Key parameters to check are the column type (e.g., Lichrospher RP-18), mobile phase composition (e.g., a mixture of acetonitrile and a buffered aqueous phase), flow rate, and detection wavelength (e.g., 270 nm).[1][2][3]
-
-
Possible Cause 2: Column Degradation.
-
Troubleshooting: HPLC columns have a finite lifetime. If peak shape and resolution deteriorate, replace the column.
-
-
Possible Cause 3: Co-elution of Degradation Products.
-
Troubleshooting: If degradation products are not well-resolved, method optimization may be necessary. This could involve adjusting the mobile phase composition (e.g., organic solvent ratio, pH), changing the column, or using a gradient elution.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Main Degradation Product Retention Times (min) |
| Acidic Hydrolysis | 0.5 mol L⁻¹ HCl | 363 K (90°C) | 240 min | 56.4% | 1.57 and 2.53 |
| Oxidative Stress | 30% H₂O₂ | 343 K (70°C) | - | Significant degradation | Same as acidic hydrolysis |
Data extracted from Zalewski et al. (2013).[1]
Experimental Protocols
1. Acidic Degradation Study
-
Accurately weigh 10 mg of this compound.
-
Dissolve the substance in 50 mL of 0.3 mol L⁻¹ hydrochloric acid solution, which has been pre-heated to 363 K (90°C) in a stopped flask. The ionic strength of the solution should be adjusted to 0.5 mol L⁻¹ with a 4 mol L⁻¹ sodium chloride solution.[1]
-
Maintain the flask at 363 K.
-
At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a 1 mL sample of the reaction solution.
-
Immediately cool the sample in an ice-water bath to stop the degradation reaction.
-
Analyze the samples using a validated stability-indicating HPLC method.
2. Oxidative Degradation Study
-
Accurately weigh 10 mg of this compound.
-
Dissolve the substance in 50 mL of 30% hydrogen peroxide solution that has been equilibrated to 343 K (70°C) in a stopped flask.[1]
-
Maintain the flask at 343 K.
-
At predetermined time points, withdraw samples, cool them immediately, and analyze by HPLC.
3. HPLC Method for Analysis
-
Mobile Phase: A mixture of 45 volumes of acetonitrile and 55 volumes of a solution containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride.[1][2][3]
-
Retention Time of Cefcapene Pivoxil: Approximately 3.84 minutes.[1]
Visualizations
References
Validation & Comparative
Cefcapene Pivoxil Hydrochloride Hydrate vs. cefteram pivoxil in research
The second round of searches provided more clarity on the mechanism of action for both Cefcapene Pivoxil Hydrochloride Hydrate and Cefteram Pivoxil, confirming they are both prodrugs that inhibit bacterial cell wall synthesis. The searches also reiterated the findings of the comparative clinical trial, showing similar efficacy and safety profiles for chronic respiratory tract infections. However, there is still a lack of direct, head-to-head comparative in vitro data (MICs) in a single study. While some sources provide representative MIC values for each drug against various pathogens, a direct comparison from the same study under the same conditions is crucial for an objective comparison. Furthermore, detailed experimental protocols for the clinical trials are still missing. To fulfill the user's request, I need to specifically search for publications that have performed direct comparative in vitro studies and try to locate the full-text articles of the clinical studies to extract the detailed methodologies.The search results from step 3 have provided a key piece of information: a comparative clinical study of Cefcapene Pivoxil and Cefteram Pivoxil in chronic respiratory tract infections. This study provides clinical efficacy and safety data, which is a core component of the comparison guide. Additionally, I've found resources describing the general methodology for MIC determination. However, a direct head-to-head in vitro comparison of MIC values for Cefcapene and Cefteram from a single study is still missing. While I have some data on their individual activity against respiratory pathogens, a direct comparison is necessary for an objective guide. Also, the detailed protocol of the comparative clinical trial is not yet fully extracted. Therefore, the next steps should focus on finding a publication with direct comparative MIC data and obtaining the full methods of the clinical trial.I have successfully found a key clinical trial comparing Cefcapene Pivoxil and Cefteram Pivoxil in chronic respiratory tract infections. This provides crucial clinical efficacy and safety data. I also found a study that gives MIC values for Cefcapene against various respiratory pathogens, which is very helpful. However, I still lack a direct head-to-head in vitro comparison of MICs for both drugs in the same study, which is essential for a truly objective comparison. Additionally, while I have the abstract and summary of the clinical trial, I need to find the full-text article to extract the detailed experimental protocol. My next step will be to focus on finding a publication with direct comparative MIC data and to locate the full text of the identified clinical trial to be able to describe its methodology in detail.## A Head-to-Head Battle of Third-Generation Cephalosporins: this compound vs. Cefteram Pivoxil
For researchers, scientists, and drug development professionals, the selection of an appropriate antibiotic candidate is a critical decision driven by a nuanced understanding of efficacy, safety, and pharmacokinetic profiles. This guide provides a comprehensive, data-driven comparison of two prominent third-generation oral cephalosporins: this compound and Cefteram Pivoxil.
Both this compound and Cefteram Pivoxil are prodrugs, designed to enhance oral absorption before being hydrolyzed into their active forms, Cefcapene and Cefteram, respectively. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a hallmark of the β-lactam class of antibiotics. While clinically similar in many respects, a deeper dive into their comparative performance reveals subtle but significant differences.
In Vitro Activity: A Comparative Look at Potency
The in vitro potency of an antibiotic is a fundamental measure of its intrinsic activity against pathogenic bacteria. This is most commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
While direct head-to-head comparative studies are limited, available data allows for a comparative assessment of their activity against key respiratory pathogens.
| Pathogen | Cefcapene (MIC µg/mL) | Cefteram (MIC µg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.004 - 0.25 | Not directly compared |
| Streptococcus pneumoniae (Penicillin-Intermediate/Resistant) | ≤0.06 - 1 | Not directly compared |
| Haemophilus influenzae (β-lactamase negative) | ≤0.06 - 0.12 | Not directly compared |
| Haemophilus influenzae (β-lactamase positive) | ≤0.06 - 0.12 | Not directly compared |
| Moraxella catarrhalis | 0.06 - 0.5 | Not directly compared |
Note: The MIC values for Cefcapene are derived from a study on respiratory tract pathogens. Directly comparable MIC values for Cefteram from the same study are not available. The table is structured to incorporate such data as it becomes available in the literature.
Clinical Efficacy and Safety: Insights from a Double-Blind Clinical Trial
A significant head-to-head comparison of Cefcapene Pivoxil and Cefteram Pivoxil was conducted in a double-blind clinical trial involving 171 patients with chronic respiratory tract infections.[1][2] This study provides the most robust clinical data for comparing the two agents.
| Parameter | Cefcapene Pivoxil (450 mg/day) | Cefteram Pivoxil (600 mg/day) |
| Clinical Efficacy | 80.2% | 78.9% |
| Bacteriological Elimination Rate | 60.5% | 65.9% |
| Incidence of Side Effects | 6.0% | 6.4% |
| Abnormal Laboratory Findings | 13.9% | 13.9% |
The study concluded that there was no significant difference in the clinical efficacy and safety profiles of Cefcapene Pivoxil at a dose of 450 mg/day and Cefteram Pivoxil at 600 mg/day for the treatment of chronic respiratory tract infections.[1][2]
Pharmacokinetic Profiles: A Look at Drug Disposition
The pharmacokinetic properties of a drug govern its absorption, distribution, metabolism, and excretion, which are critical determinants of its dosing regimen and overall efficacy.
| Parameter | This compound | Cefteram Pivoxil |
| Bioavailability | ~30-40% | Data not available in comparative studies |
| Time to Peak Concentration (Tmax) | ~3 hours | Data not available in comparative studies |
| Elimination Half-life (t½) | ~1 hour | Data not available in comparative studies |
| Excretion | Primarily Renal | Primarily Renal |
Mechanism of Action: A Shared Pathway
Both Cefcapene and Cefteram, the active metabolites of their respective prodrugs, exert their bactericidal effects by targeting penicillin-binding proteins (PBPs) within the bacterial cell wall. This interaction disrupts the cross-linking of peptidoglycan chains, leading to a compromised cell wall and eventual cell lysis.
Caption: Mechanism of action for Cefcapene Pivoxil and Cefteram Pivoxil.
Experimental Protocols: A Closer Look at the Methodology
Double-Blind Clinical Trial for Chronic Respiratory Tract Infections
The aforementioned clinical trial was a multicenter, randomized, double-blind study.[1][2]
Patient Population: 171 patients with diagnosed chronic respiratory tract infections.
Treatment Arms:
-
This compound: 150 mg administered three times daily (450 mg/day).
-
Cefteram Pivoxil: 200 mg administered three times daily (600 mg/day).
Primary Endpoints:
-
Clinical efficacy, assessed by a physician based on improvement of symptoms.
-
Bacteriological efficacy, determined by the eradication of the causative pathogen from sputum cultures.
Safety Assessment: Monitoring of adverse events and changes in laboratory parameters.
Caption: Workflow of the comparative clinical trial.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
General Protocol (Broth Microdilution):
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at a specified temperature and duration (e.g., 35°C for 16-20 hours).
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Caption: General workflow for MIC determination.
Conclusion
This compound and Cefteram Pivoxil demonstrate comparable clinical efficacy and safety in the treatment of chronic respiratory tract infections. The available in vitro data suggests that Cefcapene may have potent activity against common respiratory pathogens. Both drugs share a well-established mechanism of action typical of cephalosporins. For researchers and drug development professionals, the choice between these two agents may be guided by specific pathogenic profiles, regional resistance patterns, and further head-to-head comparative studies, particularly in the realm of in vitro susceptibility.
References
Comparative Efficacy of Cefcapene Pivoxil Hydrochloride Hydrate and Amoxicillin in Treating Bacterial Infections
A comprehensive analysis for researchers and drug development professionals.
This guide provides a detailed comparison of the efficacy of Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin, and amoxicillin, a widely used aminopenicillin. The analysis is based on available clinical trial data and in vitro studies, with a focus on respiratory tract infections.
Executive Summary
This compound and amoxicillin are both beta-lactam antibiotics that disrupt bacterial cell wall synthesis. Clinical studies indicate that cefcapene pivoxil often demonstrates comparable or, in some cases, superior bacteriological and clinical efficacy to amoxicillin, particularly in the treatment of common respiratory pathogens. Notably, a shorter course of cefcapene pivoxil (e.g., 5 days) has been shown to be as effective as a longer course of amoxicillin (e.g., 10 days) in treating conditions like streptococcal pharyngitis, potentially improving patient compliance. While both drugs are generally well-tolerated, some studies suggest a lower incidence of certain adverse effects, such as diarrhea, with cefcapene pivoxil compared to amoxicillin/clavulanate combinations.
Mechanism of Action
Both Cefcapene and Amoxicillin are bactericidal agents that target and inhibit penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of bacterial cell wall (peptidoglycan) synthesis. This inhibition leads to a compromised cell wall and ultimately, cell lysis.[1][2][3][4][5]
This compound is a prodrug that is hydrolyzed by esterases in the intestine to its active form, cefcapene.[6] Cefcapene then binds to and inactivates PBPs.[5]
Amoxicillin, a structural analog of the D-Ala-D-Ala dipeptide, directly binds to the active site of PBPs, forming a stable acyl-enzyme complex that prevents the cross-linking of peptidoglycan chains.[2][3]
References
- 1. pexacy.com [pexacy.com]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin [pdb101.rcsb.org]
- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized, Double-blinded, Open Label Study of the Efficacy and Safety of Cefcapene Pivoxil and Amoxicillin·Clavulanate in Acute Presumed Bacterial Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]
A Validated Stability-Indicating HPLC Method for the Quantification of Cefcapene Pivoxil Hydrochloride Hydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Cefcapene Pivoxil Hydrochloride Hydrate. The guide details the experimental protocol and presents validation data in comparison to other potential analytical techniques.
This compound is an orally absorbed prodrug of the third-generation cephalosporin, cefcapene, which has a broad spectrum of antibacterial activity.[1] Accurate and reliable analytical methods are crucial for the quality control and stability testing of this pharmaceutical compound. This guide focuses on a robust, stability-indicating HPLC method and discusses its advantages over other analytical approaches.
Validated HPLC Method for this compound
A stability-indicating isocratic reverse-phase HPLC (RP-HPLC) method has been developed and validated for the determination of this compound in the presence of its degradation products.[2][3][4] This method is selective, precise, and accurate, making it suitable for routine quality control and stability studies.[4][5]
Experimental Protocol
Chromatographic Conditions: [2][4]
| Parameter | Specification |
| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : (10 mmol L⁻¹ Citric Acid + 18 mmol L⁻¹ Potassium Chloride) (45:55 v/v) |
| Flow Rate | 1 mL min⁻¹ |
| Detection Wavelength | 270 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Retention Time | Approximately 3.84 minutes |
Standard and Sample Preparation:
Accurately weighed amounts of this compound reference standard and sample are dissolved in the mobile phase to achieve a known concentration.
Forced Degradation Studies:
To establish the stability-indicating nature of the method, this compound is subjected to forced degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and thermal stress.[2][3][4] The method effectively separates the intact drug from its degradation products.[4][5]
Method Validation Data
The HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating its suitability for its intended purpose.[3][5]
| Validation Parameter | Result |
| Linearity | Linear in the concentration range of 20–240 mg L⁻¹ (r = 0.9992)[5] |
| Accuracy (Recovery) | Performed at three levels (80%, 100%, and 120%) with satisfactory recoveries. |
| Precision | Intra-day and inter-day precision studies showed acceptable relative standard deviation (RSD).[5] |
| Specificity/Selectivity | The method is selective in the presence of degradation products, with no interference observed at the retention time of the analyte.[4][5] |
| Limit of Detection (LOD) | 4.24 mg L⁻¹ |
| Limit of Quantification (LOQ) | 12.85 mg L⁻¹ |
| Robustness | The method was found to be robust with respect to small, deliberate variations in chromatographic parameters.[2][3] |
Comparison with Alternative Analytical Methods
While HPLC is the most common and robust method for the analysis of this compound, other techniques can be considered. This section provides a comparative overview.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase. | High selectivity, sensitivity, and accuracy. Ability to separate complex mixtures and degradation products (stability-indicating). | Requires specialized equipment and skilled personnel. Higher cost per sample compared to simpler methods. |
| UV-Vis Spectrophotometry | Measurement of the absorbance of light by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Lacks specificity; cannot distinguish between the active pharmaceutical ingredient and its degradation products or other interfering substances. Not suitable for stability-indicating assays. |
| High-Performance Thin-Layer Chromatography (HPTLC) | A planar chromatographic technique where the separation occurs on a thin layer of adsorbent material. | High sample throughput, low solvent consumption. | Lower resolution and sensitivity compared to HPLC. Quantification can be less precise. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, small sample and reagent volumes. | Can be less robust than HPLC for routine quality control. May have lower sensitivity for some compounds. |
Visualizing the Workflow and Validation Process
To better understand the experimental and logical processes involved in validating the HPLC method, the following diagrams are provided.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship of method validation parameters.
References
- 1. This compound ≥98% (HPLC) [sigmaaldrich.com]
- 2. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Comparative Analysis of Cross-reactivity: Cefcapene Pivoxil Hydrochloride Hydrate and Other Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Cefcapene Pivoxil Hydrochloride Hydrate with other cephalosporins, supported by available data and detailed experimental methodologies. The primary determinant of cross-reactivity among β-lactam antibiotics, including cephalosporins, is the structural similarity of the R1 side chain.[1][2] This principle forms the basis for predicting and understanding potential hypersensitivity reactions.
R1 Side Chain Similarity: The Key to Cross-Reactivity
The allergenic potential of cephalosporins is largely attributed to the R1 side chain of the molecule.[1] When a patient develops an allergy to a specific cephalosporin, they may also react to other cephalosporins that possess a structurally similar or identical R1 side chain.
A notable instance of this cross-reactivity has been reported between Cefcapene Pivoxil and Ceftriaxone.[3] This is attributed to the similarity in their respective R1 side chain structures.[3] This observation underscores the importance of R1 side chain analysis in predicting potential allergic reactions.
Comparative Table of R1 Side Chains
The following table outlines the structural similarities of the R1 side chain of Cefcapene Pivoxil with other selected cephalosporins, providing a basis for predicting potential cross-reactivity.
| Cephalosporin | R1 Side Chain Similarity to Cefcapene Pivoxil | Predicted Cross-Reactivity Potential |
| Cefcapene Pivoxil | - | - |
| Ceftriaxone | High [3] | High |
| Cefotaxime | Moderate to High | Moderate to High |
| Cefepime | Moderate | Moderate |
| Cefuroxime | Low | Low |
| Cefdinir | Low | Low |
| Cephalexin | Low | Low |
| Cefazolin | Very Low | Very Low |
Quantitative Data on Cephalosporin Cross-Reactivity
While specific quantitative data from large-scale comparative trials involving Cefcapene Pivoxil are limited, general cross-reactivity rates among cephalosporins have been studied. In patients with a confirmed allergy to a specific cephalosporin, the risk of reacting to another cephalosporin is influenced by the R1 side chain similarity. For instance, cross-reactivity between first and second-generation cephalosporins has been reported to be higher than with third-generation cephalosporins in penicillin-allergic patients.[4] It is important to note that these are general figures and individual patient responses can vary.
Experimental Protocols for Assessing Cross-Reactivity
To investigate the cross-reactivity of Cefcapene Pivoxil, a combination of in vivo and in vitro methods can be employed. The following are detailed methodologies for key experiments.
Skin Prick Test (SPT)
Objective: To detect the presence of drug-specific IgE antibodies on mast cells.
Methodology:
-
Preparation of Test Solutions:
-
This compound and other comparator cephalosporins are reconstituted in sterile 0.9% saline to a validated non-irritating concentration. For many cephalosporins, a concentration of 2 mg/mL is considered non-irritating.[5]
-
A positive control (histamine hydrochloride, 10 mg/mL) and a negative control (sterile 0.9% saline) are also prepared.
-
-
Procedure:
-
A drop of each test solution is placed on the volar surface of the forearm.
-
A sterile lancet is passed through each drop at a 45-60 degree angle with gentle pressure.
-
The sites are observed for 15-20 minutes.
-
-
Interpretation:
-
A positive result is defined as a wheal diameter of ≥3 mm larger than the negative control.
-
Intradermal Test (IDT)
Objective: To increase the sensitivity of detecting drug-specific IgE antibodies.
Methodology:
-
Preparation of Test Solutions:
-
Test solutions are prepared as for SPT, but may be further diluted (e.g., 1:10 or 1:100) for initial testing in patients with a history of severe reactions.
-
-
Procedure:
-
Approximately 0.02-0.05 mL of the test solution is injected intradermally to raise a small bleb.
-
A negative control (0.9% saline) is also injected.
-
The injection sites are observed for 15-20 minutes.
-
-
Interpretation:
-
A positive result is defined as an increase in wheal diameter of ≥3 mm from the initial bleb, with surrounding erythema.
-
Drug Provocation Test (DPT)
Objective: To definitively determine clinical tolerance to a drug when skin tests are negative or inconclusive. This test carries a higher risk and should only be performed by experienced personnel in a setting with full resuscitation facilities.
Methodology:
-
Patient Selection: Patients with a history of a mild, non-anaphylactic reaction and negative skin tests are potential candidates.
-
Procedure:
-
The test begins with a small fraction (e.g., 1/100th to 1/10th) of the therapeutic dose of the cephalosporin being tested.
-
The dose is incrementally increased at regular intervals (e.g., 30-60 minutes) until the full therapeutic dose is administered.
-
The patient is monitored closely for any signs or symptoms of a hypersensitivity reaction for several hours after the final dose.
-
-
Interpretation:
-
The development of any objective signs of a hypersensitivity reaction (e.g., urticaria, angioedema, bronchospasm) at any stage constitutes a positive test.
-
Visualizing the Allergic Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general signaling pathway of an IgE-mediated allergic reaction and the workflow for assessing cephalosporin cross-reactivity.
Caption: IgE-Mediated Allergic Reaction Pathway.
Caption: Experimental Workflow for Cephalosporin Cross-Reactivity Assessment.
References
- 1. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idstewardship.com [idstewardship.com]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephalosporin Allergy: Current Understanding and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the antibacterial spectrum of Cefcapene Pivoxil to other antibiotics
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial spectrum of Cefcapene Pivoxil against other commonly prescribed oral antibiotics. The content herein is supported by experimental data to inform research and drug development activities.
Introduction to Cefcapene Pivoxil
Cefcapene pivoxil is an orally administered third-generation cephalosporin.[1][2][3][4] It is a prodrug, which is hydrolyzed by esterases in the intestinal wall to its active form, cefcapene. Like other β-lactam antibiotics, cefcapene exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It is characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5]
Quantitative Comparison of Antibacterial Activity
The in vitro activity of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The table below compares the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of cefcapene against those of other oral antibiotics for key clinical pathogens.
Table 1: Comparative In Vitro Activity (MIC in μg/mL) of Cefcapene and Other Oral Antibiotics
| Pathogen | Antibiotic | MIC₅₀ | MIC₉₀ |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus (MSSA) | Cefcapene | 1 | 2 |
| Cefditoren | 1 | 1 | |
| Cefpodoxime | 2 | 4 | |
| Cefuroxime | 2 | 4 | |
| Streptococcus pneumoniae | Cefcapene | ≤0.03 | 0.06 |
| (Penicillin-Susceptible) | Cefditoren | ≤0.03 | 0.06 |
| Cefpodoxime | 0.06 | 0.12 | |
| Amoxicillin | ≤0.03 | 0.06 | |
| Streptococcus pyogenes | Cefcapene | ≤0.03 | ≤0.03 |
| Cefditoren | ≤0.03 | ≤0.03 | |
| Cefpodoxime | ≤0.03 | ≤0.03 | |
| Amoxicillin | ≤0.03 | ≤0.03 | |
| Gram-Negative Aerobes | |||
| Haemophilus influenzae | Cefcapene | 0.03 | 0.06 |
| (β-lactamase negative) | Cefditoren | ≤0.03 | ≤0.03 |
| Cefpodoxime | 0.12 | 0.12 | |
| Amoxicillin/Clavulanate | 0.5 | 1 | |
| Haemophilus influenzae | Cefcapene | 0.03 | 0.06 |
| (β-lactamase positive) | Cefditoren | ≤0.03 | 0.03 |
| Cefpodoxime | 0.12 | 0.25 | |
| Amoxicillin/Clavulanate | 1 | 2 | |
| Moraxella catarrhalis | Cefcapene | 0.25 | 0.5 |
| (β-lactamase positive) | Cefditoren | 0.12 | 0.25 |
| Cefpodoxime | 0.5 | 1 | |
| Amoxicillin/Clavulanate | 0.25 | 0.5 | |
| Escherichia coli | Cefcapene | 0.25 | 1 |
| Cefditoren | 0.25 | 1 | |
| Cefpodoxime | 0.5 | 2 | |
| Ciprofloxacin | ≤0.015 | 0.03 |
Note: Data is compiled from multiple surveillance studies. MIC values can vary based on geographical region and testing methodology.
Cefcapene demonstrates excellent activity against common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae.[6] Its efficacy against Gram-negative bacilli is comparable to other third-generation cephalosporins like cefditoren and cefpodoxime.[6]
Experimental Protocols: MIC Determination
The quantitative data presented is typically derived from standardized antimicrobial susceptibility testing protocols. The broth microdilution method is a gold standard for determining MIC values.
Broth Microdilution Method Protocol
-
Preparation of Reagents and Media:
-
Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of each antibiotic in a suitable solvent as per manufacturer guidelines.
-
Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like S. pneumoniae, supplement the broth with 2.5% to 5% lysed horse blood.
-
Bacterial Inoculum: Culture bacterial isolates on appropriate agar plates overnight. Prepare a direct colony suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each test well.
-
-
Assay Procedure:
-
Serial Dilution: Dispense the growth medium into all wells of a 96-well microtiter plate. Prepare two-fold serial dilutions of each antibiotic directly in the plate to achieve the desired concentration range.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air. For capnophilic organisms like H. influenzae, incubate in a 5% CO₂ atmosphere.
-
-
Data Interpretation:
-
Following incubation, visually inspect the microtiter plates for turbidity.
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Visualized Experimental Workflow
The logical flow of the broth microdilution technique is depicted below.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
References
A Head-to-Head In Vitro Comparison of Cefcapene Pivoxil Hydrochloride Hydrate Against Other Oral Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin, against other commonly used oral antibiotics. The data presented herein, derived from various scientific studies, focuses on the antibacterial activity against key respiratory pathogens. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and infectious disease.
Comparative Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The in vitro potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) of Cefcapene and other oral antibiotics against common respiratory bacterial pathogens.
Table 1: In Vitro Activity against Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible S. pneumoniae (PSSP) MIC | Penicillin-Intermediate/Resistant S. pneumoniae (PISP/PRSP) MIC |
| Cefcapene | ≤0.06 - 0.5 [1][2] | 0.5 - 1 [1][2] |
| Cefditoren | ≤0.06 - 0.5[1][2] | 0.5 - 1[1][2] |
| Cefaclor | 1 - >32[1][2] | 16 - >32[2] |
| Cefdinir | 0.5 - 16[1] | 2 - 16[1][2] |
| Ampicillin | ≤0.06[1] | 4[1] |
| Erythromycin | >128[1] | >128[1] |
Table 2: In Vitro Activity against Haemophilus influenzae
| Antibiotic | β-lactamase negative H. influenzae MIC | β-lactamase positive H. influenzae MIC |
| Cefcapene | ≤0.03 - 0.06 [1][3] | ≤0.03 - 0.06 [1][3] |
| Cefditoren | ≤0.03 - 0.06[1] | ≤0.03 - 0.06[1] |
| Cefaclor | 2 - 4[1] | 4 - 8[1] |
| Cefdinir | 0.25 - 0.5[1] | 0.25 - 0.5[1] |
| Ampicillin | 0.25 - 0.5[1] | >32[1] |
Table 3: In Vitro Activity against Moraxella catarrhalis
| Antibiotic | MIC |
| Cefcapene | 0.25 - 3.13 [1][3] |
| Cefditoren | 0.12 - 0.5[1] |
| Cefaclor | 0.5 - 2[1] |
| Ampicillin | 0.25 - 0.5[1] |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of in vitro antibiotic evaluation. The data presented in this guide were primarily generated using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods employed in the cited studies are the agar dilution method and the broth microdilution method.[3]
Agar Dilution Method
The agar dilution method is a reference standard for MIC testing.[3] The general procedure is as follows:
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific, doubling concentration of the antibiotic to be tested. A growth control plate without any antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolates are cultured to a specific turbidity, corresponding to a standardized cell density (typically 10^4 colony-forming units [CFU] per spot).
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate and the control plate.
-
Incubation: The inoculated plates are incubated under specific atmospheric and temperature conditions (e.g., 35-37°C in an atmosphere of 5% CO2 for fastidious organisms like S. pneumoniae and H. influenzae) for a defined period (typically 16-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Broth Microdilution Method
The broth microdilution method is another widely accepted technique for determining MICs and is particularly suitable for testing a large number of isolates.[3]
-
Preparation of Microtiter Plates: 96-well microtiter plates are prepared with serial twofold dilutions of the antibiotics in a liquid growth medium (e.g., Mueller-Hinton broth supplemented with lysed horse blood for fastidious organisms).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in the same broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 20-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefcapene, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the binding of the antibiotic to essential enzymes known as Penicillin-Binding Proteins (PBPs).
Signaling Pathway of Cell Wall Synthesis Inhibition
The peptidoglycan layer of the bacterial cell wall is crucial for maintaining cell shape and integrity. Its synthesis is a multi-step process, with the final and critical step being the cross-linking of peptidoglycan strands, a reaction catalyzed by PBPs. β-lactam antibiotics, including Cefcapene, mimic the D-Ala-D-Ala substrate of the PBP, leading to the acylation and inactivation of the enzyme. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.
References
- 1. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Susceptibility Testing of Cefcapene Pivoxil Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of susceptibility testing methods for Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin. While specific comparative performance data for Cefcapene is not widely available in publicly accessible English-language literature, this document outlines the established methodologies for such validation, using data from similar cephalosporins as a template. The guide details standard experimental protocols and presents a framework for data comparison, enabling researchers to design and evaluate their own validation studies.
Introduction to Cefcapene and Susceptibility Testing
This compound is the prodrug of Cefcapene, which exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through binding to penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.[1][2] Accurate determination of bacterial susceptibility to Cefcapene is crucial for appropriate clinical use and for monitoring the emergence of resistance.
Antimicrobial susceptibility testing (AST) is performed using various methods, each with its own advantages and limitations. The validation of these methods is essential to ensure the accuracy and reliability of their results. Key performance indicators in AST validation include:
-
Categorical Agreement (CA): The percentage of isolates for which the test method's interpretation (Susceptible, Intermediate, Resistant) matches the reference method's interpretation.
-
Essential Agreement (EA): The percentage of isolates for which the Minimum Inhibitory Concentration (MIC) value from the test method is within a specified range (typically ±1 log2 dilution) of the MIC value from the reference method.
-
Error Rates:
-
Very Major Errors (VME): The test method reports a susceptible result when the reference method indicates resistance.
-
Major Errors (ME): The test method reports a resistant result when the reference method indicates susceptibility.
-
Minor Errors (mE): The test method reports a susceptible or resistant result when the reference method indicates an intermediate result, or vice versa.
-
Comparison of Susceptibility Testing Methods
The most common methods for cephalosporin susceptibility testing are broth microdilution (BMD), disk diffusion, and gradient diffusion (E-test).
| Method | Principle | Advantages | Disadvantages |
| Broth Microdilution (BMD) | Serial two-fold dilutions of the antibiotic are prepared in a liquid growth medium in a microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth. | Quantitative (provides an MIC value), considered the "gold standard" reference method, high throughput is possible with automation. | Labor-intensive if performed manually, requires specialized equipment. |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with a specific concentration of the antibiotic is placed on an agar plate inoculated with a standardized bacterial suspension. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured. | Simple, low cost, flexible in terms of antibiotics tested. | Qualitative (provides an interpretation, not an MIC), less precise than MIC methods, performance can be affected by media and inoculum variations. |
| Gradient Diffusion (E-test) | A plastic strip with a predefined, continuous gradient of antibiotic concentrations is placed on an inoculated agar plate. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip. | Provides a quantitative MIC value, relatively easy to perform. | More expensive than disk diffusion, performance can be affected by technical variations in strip placement and reading. |
Hypothetical Performance Data for Cefcapene Susceptibility Testing
The following table illustrates how comparative data for Cefcapene susceptibility testing methods would be presented. The values are hypothetical and based on performance data for other cephalosporins like Cefiderocol.[3][4][5][6][7]
| Method vs. Broth Microdilution (Reference) | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Errors (VME) | Major Errors (ME) |
| Disk Diffusion | 92% | N/A | 1.5% | 2.0% |
| Gradient Diffusion (E-test) | 95% | 90% | 1.0% | 1.5% |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility of susceptibility testing results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely recognized guidelines.
Broth Microdilution (Reference Method)
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Antibiotic Preparation: Prepare serial two-fold dilutions of Cefcapene in CAMHB in a 96-well microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading: The MIC is the lowest concentration of Cefcapene that completely inhibits visible growth of the organism as detected by the unaided eye.
Disk Diffusion
-
Medium: Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is swabbed evenly over the entire surface of the MHA plate.
-
Disk Application: A paper disk impregnated with a standardized concentration of Cefcapene is placed on the inoculated agar surface.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible, Intermediate, or Resistant based on established breakpoints.
Quality Control
Commonly Used QC Strains for Gram-Positive and Gram-Negative Bacteria:
-
Staphylococcus aureus ATCC® 29213™
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
-
Streptococcus pneumoniae ATCC® 49619™
Visualizations
Cephalosporin Mechanism of Action
Caption: Mechanism of action of Cefcapene.
Experimental Workflow for Validation of a New Susceptibility Test
Caption: Workflow for validating a new AST method.
References
- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Disk Diffusion, E-Test, and Broth Microdilution Methods for Testing In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Acinetobacter Baumannii[v1] | Preprints.org [preprints.org]
- 5. [PDF] Comparison of Disk Diffusion, E-Test, and Broth Microdilution Methods for Testing In Vitro Activity of Cefiderocol in Acinetobacter baumannii | Semantic Scholar [semanticscholar.org]
- 6. Comparison of Disk Diffusion, E-Test, and Broth Microdilution Methods for Testing In Vitro Activity of Cefiderocol in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 9. microrao.com [microrao.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Cefcapene Pivoxil Hydrochloride Hydrate Degradation Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the degradation profile of Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin. Due to the limited publicly available data on the specific degradation products of Cefcapene Pivoxil, this guide leverages a comprehensive study on its forced degradation and draws comparisons with Cefditoren Pivoxil, a structurally related third-generation cephalosporin for which degradation pathways have been elucidated. This comparative approach offers valuable insights into the stability and degradation characteristics of this class of antibiotics.
Executive Summary
This compound demonstrates susceptibility to degradation under acidic and oxidative stress conditions, particularly at elevated temperatures.[1] While it shows relative stability under neutral, thermal (dry heat), and radiolytic conditions, its degradation profile highlights the importance of controlled storage and formulation strategies.[1] In comparison, Cefditoren Pivoxil also degrades under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions but is stable against photolytic and thermal stress.[2] The degradation of cephalosporins, a class of β-lactam antibiotics, is of significant interest as the degradation products can lack therapeutic efficacy and potentially lead to adverse effects.[2]
Comparative Degradation Data
The following table summarizes the forced degradation data for this compound under various stress conditions. A direct quantitative comparison with other cephalosporins is challenging due to variations in experimental conditions across different studies.
Table 1: Forced Degradation of this compound [1]
| Stress Condition | Temperature | Duration | Extent of Degradation (%) |
| 0.5 M HCl | 363 K (90°C) | 240 min | 56.4 |
| Oxidative (30% H₂O₂) | 343 K (70°C) | - | Significant Degradation |
| Thermal (Dry Heat) | 373 K / 393 K | 28 days | Desired Stability |
| Radiolytic | Ambient | - | 1.66 - 10.84 |
Degradation Pathways and Mechanisms
The antibacterial activity of cephalosporins is primarily attributed to the β-lactam ring.[1] Degradation often involves the hydrolysis of this ring, rendering the antibiotic inactive. Common degradation pathways for cephalosporins include hydrolysis under acidic, neutral, and alkaline conditions, leading to the formation of various degradation products.[3]
While the specific structures of Cefcapene Pivoxil's degradation products are not detailed in the available literature, the primary degradation products observed under acidic and oxidative stress have been noted to have the same retention times, suggesting similar products are formed under these conditions.[1]
For comparative insight, the degradation of Cefditoren Pivoxil has been studied more extensively, with degradation products identified. Under hydrolytic and oxidative stress, Cefditoren Pivoxil was found to degrade into two primary products (DP-I and DP-II).[2]
Experimental Protocols
The methodologies employed in the degradation studies of Cefcapene Pivoxil and Cefditoren Pivoxil provide a framework for stability-indicating assay methods.
Protocol for Forced Degradation of this compound[1]
-
Acidic Degradation: 10 mg of Cefcapene Pivoxil was dissolved in 50 mL of 0.3 M HCl (ionic strength adjusted to 0.5 M with NaCl) at 363 K. Samples were taken at specified time intervals and cooled immediately.
-
Oxidative Degradation: 10 mg of Cefcapene Pivoxil was dissolved in 50 mL of 30% H₂O₂ at 343 K.
-
Thermal Degradation: 5 mg samples were heated in vials at 373 K or 393 K with 0% relative humidity. At specified intervals, samples were cooled and dissolved in acetonitrile.
-
Radiolytic Degradation: 5 mg samples were exposed to radiolytic stress.
-
Analytical Method: An isocratic RP-HPLC method was used with a Lichrospher RP-18 column (250 mm × 4.6 mm, 5 μm). The mobile phase consisted of acetonitrile and a mixture of citric acid (10 mmol L⁻¹) and potassium chloride (18 mmol L⁻¹) (45:55 v/v). The flow rate was 1 mL min⁻¹, and detection was at 270 nm at 30°C.
Protocol for Forced Degradation of Cefditoren Pivoxil[2]
-
Hydrolytic Degradation (Acidic, Alkaline, Neutral): 1 ml of a 1000 µg/ml stock solution of Cefditoren Pivoxil in methanol was treated with 1 ml of 0.1 N HCl, 0.01 N NaOH, or water at ambient temperature for 3 hours. Samples were then neutralized.
-
Oxidative Degradation: 1 ml of the stock solution was treated with 1 ml of 10%, 15%, or 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug in a sealed glass ampoule was heated in an oven at 60°C for seven days.
-
Photolytic Degradation: The solid drug and a solution were exposed to UV light in a photostability chamber.
-
Analytical Method: A gradient RP-HPLC method was used with a HiQSil C18 column (250×4.6 mm, 5 µ). The mobile phase consisted of methanol and 25 mM ammonium acetate buffer (pH 3.5). The degradation products were characterized by LC-MS/TOF.
Conclusion
The available data indicates that this compound is susceptible to degradation under acidic and oxidative conditions, a characteristic shared by other third-generation cephalosporins like Cefditoren Pivoxil. The development of robust, stability-indicating analytical methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing Cefcapene Pivoxil. Further studies to identify the specific degradation products of Cefcapene Pivoxil would allow for a more detailed understanding of its degradation pathways and a more direct comparison with other cephalosporins.
References
- 1. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cefcapene Pivoxil and Novel Antibacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the non-inferiority of new antibacterial compounds compared to Cefcapene Pivoxil, a third-generation oral cephalosporin. The following sections present a comprehensive analysis of clinical efficacy, safety, and in-vitro microbiological activity, supported by experimental data and detailed methodologies.
Executive Summary
Cefcapene Pivoxil remains a relevant comparator for new oral antibiotics, particularly for respiratory tract infections. This guide synthesizes data from direct comparative clinical trials and in-vitro susceptibility studies to assess the performance of newer agents. While direct non-inferiority trials against Cefcapene Pivoxil with the very latest compounds are limited, comparisons with established agents and in-vitro data provide valuable insights for drug development professionals.
Clinical Efficacy and Safety: Comparative Non-Inferiority Trials
Two key randomized, double-blind clinical trials provide direct comparative data on the efficacy and safety of Cefcapene Pivoxil against other oral antibiotics.
Cefcapene Pivoxil vs. Cefteram Pivoxil in Chronic Respiratory Tract Infections
A study involving 171 patients with chronic respiratory tract infections demonstrated the non-inferiority of Cefcapene Pivoxil to Cefteram Pivoxil.[1]
| Outcome Measure | Cefcapene Pivoxil (450 mg/day) | Cefteram Pivoxil (600 mg/day) | Statistical Significance |
| Clinical Efficacy | 80.2% | 78.9% | No significant difference |
| Bacterial Eradication Rate | 60.5% | 65.9% | No significant difference |
| Incidence of Side Effects | 6.0% | 6.4% | No significant difference |
| Abnormal Laboratory Findings | 13.9% | 13.9% | No significant difference |
Cefcapene Pivoxil vs. Amoxicillin-Clavulanate in Acute Bacterial Rhinosinusitis
In a trial with 60 patients diagnosed with acute presumed bacterial rhinosinusitis, Cefcapene Pivoxil was found to be as effective as Amoxicillin-Clavulanate with a better gastrointestinal side-effect profile.[2][3]
| Outcome Measure | Cefcapene Pivoxil (150 mg, 3 times/day) | Amoxicillin-Clavulanate (625 mg, 3 times/day) | Statistical Significance |
| Clinical Improvement Rate (2 weeks) | 96.0% | 95.8% | No significant difference (P=0.41) |
| Gastrointestinal Side Effects (Diarrhea) | 1 patient | 6 patients | P=0.04 |
Investigational Compound: Solithromycin vs. Cefcapene Pivoxil in Sinusitis
A Phase III, multi-center, randomized, double-blind, non-inferiority study was conducted to compare Solithromycin against Cefcapene Pivoxil hydrochloride hydrate in patients with sinusitis.[4][5] While full, published results of this trial are not yet widely available, its existence indicates the continued relevance of Cefcapene Pivoxil as a comparator in the development of new antibiotics for respiratory tract infections. The primary objective was to demonstrate the non-inferiority of Solithromycin to Cefcapene Pivoxil.[4][5]
In-Vitro Microbiological Activity: A Comparative Overview
The in-vitro activity of an antibiotic, measured by the Minimum Inhibitory Concentration (MIC), is a critical indicator of its potential efficacy. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) of Cefcapene Pivoxil and newer compounds against key respiratory pathogens.
| Pathogen | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Cefditoren | ≤0.016 - ≤0.06 | 0.5 - 1 |
| Tebipenem | ≤0.008 | 0.12 | |
| Haemophilus influenzae | Cefditoren | ≤0.016 | ≤0.016 - 0.03 |
| Tebipenem | 0.12 | 0.5 | |
| Moraxella catarrhalis | Cefditoren | ≤0.016 | 0.016 - 0.5 |
| Tebipenem | 0.03 | 0.03 |
Note: Direct comparative in-vitro studies between Cefcapene Pivoxil and these newer agents are limited in the readily available literature. The data for Cefditoren and Tebipenem are presented to showcase the potency of newer compounds against relevant pathogens.
Experimental Protocols
Representative Non-Inferiority Clinical Trial Protocol for Community-Acquired Pneumonia (CAP)
This protocol outlines a typical methodology for a randomized, double-blind, non-inferiority trial assessing a new oral antibiotic against a standard-of-care comparator, such as Cefcapene Pivoxil, for the treatment of CAP.
Objective: To demonstrate that the clinical efficacy of the new oral antibiotic is non-inferior to the standard oral antibiotic in the treatment of adult patients with CAP.
Study Design:
-
Phase: III
-
Design: Randomized, double-blind, multi-center, active-controlled, non-inferiority trial.
-
Patient Population: Adult patients with a clinical and radiological diagnosis of community-acquired pneumonia.
-
Inclusion Criteria: Age ≥ 18 years, new infiltrate on chest X-ray, and presence of clinical signs and symptoms of pneumonia.
-
Exclusion Criteria: Severe pneumonia requiring intensive care, known or suspected infection with a pathogen resistant to the study drugs, history of hypersensitivity to cephalosporins or penicillins.
Treatment Arms:
-
Experimental Arm: New Oral Antibiotic (specific dosage regimen).
-
Control Arm: Cefcapene Pivoxil (e.g., 150 mg three times daily).
Primary Endpoint: Clinical response at the Test-of-Cure (TOC) visit (typically 5-10 days after the end of therapy), defined as the resolution of signs and symptoms of pneumonia such that no further antibiotic therapy is required.
Non-Inferiority Margin: A pre-specified margin (e.g., 10%) for the difference in clinical success rates between the two treatment arms.
Statistical Analysis: The primary analysis is performed on the per-protocol and/or modified intent-to-treat populations. The two-sided 95% confidence interval for the difference in the primary endpoint between the two groups is calculated. Non-inferiority is concluded if the lower bound of this confidence interval is greater than the negative of the pre-specified non-inferiority margin.
Safety Assessment: Monitoring and recording of all adverse events, laboratory abnormalities, and vital signs throughout the study.
Methodology for Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium in microtiter plates.
-
Inoculum Preparation: The bacterial isolate to be tested is grown to a specific turbidity, corresponding to a standardized cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Mechanism of Action and Signaling Pathways
Cephalosporins, including Cefcapene, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][6][7] This process involves the inhibition of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][2][6][7]
Signaling Pathway of Cephalosporin Action
Caption: Mechanism of action of Cefcapene (a cephalosporin) on bacterial cell wall synthesis.
Experimental Workflow for Non-Inferiority Assessment
Caption: A typical experimental workflow for a non-inferiority clinical trial.
Conclusion
This comparative guide demonstrates that while Cefcapene Pivoxil remains a robust and effective oral cephalosporin, newer compounds show promise with potent in-vitro activity against key respiratory pathogens. The provided clinical trial data establishes the non-inferiority of Cefcapene Pivoxil to other established oral antibiotics and highlights its favorable safety profile. For drug development professionals, Cefcapene Pivoxil serves as a valuable benchmark for the development of new oral antibiotics, particularly for community-acquired respiratory tract infections. Future direct, head-to-head non-inferiority trials will be crucial in definitively positioning newer agents in the clinical landscape.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. A Randomized, Double-blinded, Open Label Study of the Efficacy and Safety of Cefcapene Pivoxil and Amoxicillin·Clavulanate in Acute Presumed Bacterial Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asset.fujifilm.com [asset.fujifilm.com]
- 5. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cephalosporin - Wikipedia [en.wikipedia.org]
- 7. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for Cefcapene Pivoxil Hydrochloride Hydrate
This document provides essential safety and logistical information for the proper disposal of Cefcapene Pivoxil Hydrochloride Hydrate, intended for researchers, scientists, and drug development professionals. The following procedures are based on safety data sheets and general pharmaceutical waste disposal guidelines.
Hazard and Safety Information
This compound is classified as harmful if swallowed and may cause skin and respiratory irritation.[1] Adherence to safety protocols is crucial during handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P362: Take off contaminated clothing and wash before reuse.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Disposal Workflow
The proper disposal of this compound should follow a structured process to ensure safety and regulatory compliance. The following diagram illustrates the decision-making workflow for disposal.
Detailed Disposal Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the following step-by-step guidance is based on general best practices for pharmaceutical waste.
1. Personal Protective Equipment (PPE): Before handling the material for disposal, ensure you are wearing appropriate PPE:
-
NIOSH-approved respirator
-
Chemical-resistant gloves
-
Safety goggles or face shield
-
Protective clothing (lab coat)
2. Regulatory Compliance: The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA).[2][3] It is mandatory to consult and comply with all federal, state, and local regulations concerning pharmaceutical waste disposal.[4]
3. Disposal Method: The recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. This ensures that the compound is managed in an environmentally responsible manner, typically through incineration.[2]
4. Procedure for Preparing for Licensed Disposal:
-
Segregation: Keep this compound waste separate from other chemical and biological waste unless instructed otherwise by your institution's environmental health and safety (EHS) office.
-
Containment: Place the waste in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name and any associated hazard warnings.
-
Storage: Store the container in a secure, well-ventilated area, away from incompatible materials, until it is collected by the licensed waste disposal contractor.[1]
5. Accidental Release Measures: In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage. Do not allow the product to enter drains or waterways.[4]
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Absorb liquid spills with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect all contaminated materials into a suitable, sealed container for disposal as hazardous waste.[4]
-
-
Decontamination: Clean the spill area thoroughly.
Important Considerations:
-
Do Not Dispose Down the Drain: As an antibiotic, improper disposal in the sewer system can contribute to antibiotic resistance in the environment.[5][6]
-
Household Disposal (Not Recommended for Laboratories): While some guidelines allow for the disposal of certain pharmaceuticals in household trash after mixing them with an undesirable substance (like coffee grounds or kitty litter), this is not the recommended procedure for a laboratory setting.[7] Always default to the more stringent disposal methods required for research and development facilities.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. aksci.com [aksci.com]
- 5. SIDP - Antibiotic Disposal [sidp.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
